2-Methyloxazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5NO2 |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2-methyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2,6H,1H3 |
InChI Key |
HAZBAQFITZSXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyloxazol 5 Ol and Its Derivatives
Classical Approaches in Oxazol-5-one Synthesis
The foundational methods for constructing the oxazole (B20620) ring have been established for over a century and continue to be relevant in contemporary organic synthesis. These classical reactions provide reliable pathways to a variety of oxazole structures.
Erlenmeyer-Plochl Reaction Variants
Named after Friedrich Gustav Carl Emil Erlenmeyer, the Erlenmeyer-Plochl reaction is a cornerstone for the synthesis of oxazol-5-ones, also known as azlactones. wikipedia.orgijpsonline.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgijpsonline.comvulcanchem.com The process proceeds through the cyclization of the N-acylglycine to form an oxazolone (B7731731) intermediate, which then undergoes a Perkin-type condensation with the carbonyl compound. modernscientificpress.com
This method is particularly useful for preparing 2,5-disubstituted oxazolone derivatives. ijpsonline.com Variants of this reaction have been developed to improve yields and expand its scope. For instance, different dehydrating agents and bases have been employed, and the reaction has been adapted for solid-phase synthesis. wikipedia.orgjocpr.com Microwave-assisted Erlenmeyer-Plochl reactions have also been reported as a greener alternative, sometimes proceeding without the need for a solvent. jocpr.comresearchgate.net
A notable application of this reaction is in the synthesis of amino acids. wikipedia.org The azlactone product can be reduced and hydrolyzed to afford the desired amino acid, as demonstrated in the synthesis of phenylalanine. wikipedia.org
Table 1: Examples of Erlenmeyer-Plochl Reaction Variants
| Reactants | Catalyst/Conditions | Product | Reference |
| N-acetyl glycine, Benzaldehyde (B42025) | Acetic anhydride, Sodium acetate | 4-Benzylidene-2-methyl-2-oxazolin-5-one | modernscientificpress.com |
| Hippuric acid, Aromatic aldehydes | Acetic anhydride, Fused sodium acetate | 4-Substituted-2-phenyloxazol-5(4H)-ones | mdpi.com |
| Hippuric acid, Aromatic/aliphatic aldehydes | [bmIm]OH (ionic liquid) | Substituted oxazolones | jocpr.com |
| N-acyl-α-amino acids, Aldehydes | Vilsmeier reagent | Erlenmeyer azlactones | researchgate.net |
Robinson-Gabriel Synthesis and Related Methods
The Robinson-Gabriel synthesis, independently described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, is a powerful method for preparing oxazoles by the cyclodehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.comsynarchive.com This intramolecular reaction typically requires a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to facilitate the formation of the oxazole ring. wikipedia.orgpharmaguideline.comijpsonline.com While early methods sometimes resulted in low yields, the use of polyphosphoric acid has been shown to improve yields to 50-60%. ijpsonline.com
The 2-acylamino-ketone starting materials can be synthesized via the Dakin-West reaction. wikipedia.org Modern extensions of the Robinson-Gabriel synthesis have expanded its utility. For example, a solid-phase version has been developed, and a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been reported using an oxazolone template. wikipedia.orgresearchgate.net Furthermore, a tandem Ugi/Robinson-Gabriel sequence provides a concise route to 2,4,5-trisubstituted oxazoles. nih.gov
This synthesis has been instrumental in the preparation of numerous natural products and other complex molecules containing an oxazole core. wikipedia.org
Fischer Oxazole Synthesis Pathways
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.comijpsonline.comwikipedia.org This method typically produces 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com The cyanohydrin is usually derived from another aldehyde. wikipedia.org
A classic example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde to form 2,5-diphenyl-oxazole. wikipedia.org While traditionally used for diaryloxazoles, recent modifications have expanded the scope of the Fischer synthesis to include other types of 2,5-disubstituted oxazoles by reacting aldehydes with α-hydroxy-amides. wikipedia.org
Bredereck Reaction Conditions
The Bredereck reaction offers a route to oxazole derivatives through the reaction of α-haloketones with amides. ijpsonline.comijpsonline.comslideshare.net This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com It is considered an efficient and economical process. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as starting materials. ijpsonline.comijpsonline.com The reaction can also be performed with formamide (B127407) to yield oxazoles. slideshare.netslideshare.net
Catalytic Strategies in Formation of 2-Methyloxazol-5-ol Derivatives
Modern synthetic chemistry has increasingly turned to catalytic methods to enhance the efficiency, selectivity, and scope of oxazole synthesis. Lewis acid catalysis has emerged as a particularly powerful tool in this regard.
Lewis Acid Catalysis
Lewis acids function as electron-pair acceptors, activating substrates and facilitating a variety of chemical transformations. wikipedia.org In the context of oxazole synthesis, Lewis acids can promote cyclization and other key bond-forming reactions. Common Lewis acids employed in organic synthesis include compounds based on boron, aluminum, tin, and various transition metals like zinc, copper, and iron. wikipedia.org
A number of Lewis acid-catalyzed methods for the synthesis of oxazole derivatives have been developed. For instance, an organoboron Lewis acid has been used to catalyze the synthesis of highly substituted oxazoles from α-diazocarbonyl compounds and nitriles. researchgate.net In another example, a three-component cyclization of amides, ynals, and sodium sulfinates catalyzed by a Lewis acid affords 2,5-disubstituted oxazoles. thieme-connect.com The proposed mechanism involves the Lewis acid-promoted intermolecular dehydration of the amide and ynal, followed by attack of the sulfinate and subsequent intramolecular cyclization. thieme-connect.com
Zinc(II) triflate (Zn(OTf)₂) has been shown to be an effective Lewis acid catalyst for the synthesis of oxazoles containing a CF₃-substituted alcohol unit via the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.com This method is operationally simple and demonstrates broad substrate scope and high functional group tolerance. mdpi.com The reaction mechanism is believed to involve the activation of the alkyne by the Lewis acid, followed by a regioselective intramolecular 5-exo-dig cyclization. mdpi.com
Transition metal-free approaches have also been developed, such as the reaction of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles with Lewis acids like aluminum trichloride (B1173362) or boron trifluoride etherate to produce 4-carbonyl oxazoles. rsc.org
Table 2: Lewis Acids in Oxazole Synthesis
| Lewis Acid | Reactants | Product Type | Reference |
| Organoboron | α-diazocarbonyl compounds, nitriles | Highly substituted oxazoles | researchgate.net |
| BF₃·OEt₂ | Amides, ynals, sodium sulfinates | 2,5-disubstituted oxazoles | thieme-connect.com |
| Zn(OTf)₂ | N-propargylamides, trifluoropyruvates | Oxazoles with CF₃-substituted alcohol units | mdpi.com |
| AlCl₃, BF₃·OEt₂ | 5-acylated N-fluoroalkyl 1,2,3-triazoles | 4-carbonyl oxazoles | rsc.org |
| Copper(II) triflate | α-diazoketones, amides | 2,4-disubstituted oxazoles | tandfonline.com |
Heteropoly Acid Catalysis (e.g., H3PW12O40)
Heteropoly acids (HPAs), such as dodecatungstophosphoric acid (H3PW12O40), have emerged as highly efficient and environmentally benign catalysts for the synthesis of oxazole derivatives. nih.govresearchgate.netjocpr.comconicet.gov.ar These solid acid catalysts offer advantages like ease of handling, reusability, and high catalytic activity under mild conditions. nih.govresearchgate.netjocpr.comconicet.gov.ar
One notable application involves the one-pot synthesis of highly functionalized oxazoles. For instance, H3PW12O40 has been successfully employed in a multicomponent tandem cyclization Robinson-Gabriel-type reaction. tandfonline.comtandfonline.com This approach facilitates the synthesis of complex oxazole derivatives linked to other heterocyclic systems, such as benzo[a]phenazines, in a single step from simple starting materials. tandfonline.comtandfonline.com The reaction proceeds with high efficiency and short reaction times, often using acetonitrile (B52724) not only as a solvent but also as a reactant. tandfonline.comtandfonline.com
The catalytic activity of H3PW12O40 is also evident in the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives. nih.govresearchgate.net In these reactions, the HPA catalyzes the condensation of aldehydes or ketones with hippuric acid, offering high yields and significantly reduced reaction times compared to classical methods. nih.govresearchgate.net The use of solvent-free conditions and microwave irradiation can further enhance the efficiency of these HPA-catalyzed syntheses. nih.govresearchgate.net
Table 1: H3PW12O40 Catalyzed Synthesis of Oxazole Derivatives
| Starting Materials | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, acetonitrile | H3PW12O40 | One-pot, multicomponent | Highly functionalized oxazoles linked to benzo[a]phenazin | High | tandfonline.comtandfonline.com |
| Aldehydes/ketones, hippuric acid, acetic anhydride | H3PW12O40 | Microwave irradiation, solvent-free | Unsaturated 2-phenyl-5(4H)-oxazolone derivatives | High | nih.govresearchgate.net |
| Dicarbonyl compounds, ureas | H3PW12O40 | Ambient temperature | Glycoluril derivatives | 75 | jocpr.com |
Regioselective and Stereoselective Synthesis
Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For oxazole derivatives, specific approaches have been developed to control the substitution pattern and the three-dimensional arrangement of atoms.
Regiocontrolled Lithiation Approaches
Regiocontrolled lithiation has proven to be a powerful tool for the selective functionalization of the oxazole ring. sci-hub.sersc.org The position of lithiation can be directed by the existing substituents on the ring and the choice of the organolithium reagent and reaction conditions. sci-hub.sewilliams.edu
Direct lithiation of the parent oxazole ring typically occurs at the C-2 position. sci-hub.se However, by introducing directing groups or by carefully selecting the base, lithiation can be guided to other positions. For instance, lithiation of 2,4-disubstituted oxazoles can be directed to the C5-position, although mixtures of products can sometimes be obtained. williams.edu The use of lithium diethylamide has been shown to alter the regioselectivity of alkylation in certain 2-methyl-4-substituted oxazoles, favoring reaction at the C5-position. williams.edu
Furthermore, protection of a specific position can enable regioselective functionalization at another site. For example, using a triisopropylsilyl (TIPS) group to protect the C-2 position of the oxazole ring allows for regioselective lithiation at the C-5 position. sci-hub.se Subsequent reaction with an electrophile, such as an electrophilic bromine source, leads to the formation of 5-substituted oxazoles. sci-hub.se
Table 2: Regiocontrolled Lithiation of Oxazoles
| Substrate | Reagents | Position of Lithiation | Product | Reference |
| Oxazole | n-BuLi, then DBTFE | C-2 | 2-Bromooxazole | sci-hub.se |
| 2-TIPS-oxazole | Organolithium reagent | C-5 | 5-Substituted oxazole | sci-hub.se |
| 2-Methyl-4-phenyloxazole | n-BuLi or LDA | C-5 (major) | 5-Methylated product | williams.edu |
| 2,4-Dimethylthiazole-5-carboxylic acid | BuLi or LDA | 2-methyl site | Homologues of the acid | rsc.org |
Exploration of Chiral Auxiliaries and Catalysts (e.g., Chiral Bioxazolines in Asymmetric Synthesis)
Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is crucial for the development of many pharmaceuticals. Chiral auxiliaries and catalysts are instrumental in achieving high enantioselectivity. york.ac.uknih.gov
Chiral bioxazolines (BOX) are a prominent class of ligands used in asymmetric catalysis. wiley.com These C2-symmetric ligands coordinate with a metal center to create a chiral environment that can effectively control the stereochemical outcome of a reaction. psu.edu The modular structure of bioxazolines allows for the tuning of their steric and electronic properties to suit specific transformations. psu.edu
The application of chiral bioxazolines extends to a wide variety of metal-catalyzed reactions, leading to the synthesis of enantiomerically enriched products. wiley.compsu.edu While direct examples for the synthesis of this compound using chiral bioxazolines are not extensively detailed in the provided search results, the well-established utility of these ligands in asymmetric synthesis of heterocyclic compounds suggests their potential applicability. wiley.comnih.gov
Other chiral catalysts, such as chiral oxazaborolidinium ions (COBIs), have also demonstrated broad applicability in asymmetric transformations, including cycloadditions and nucleophilic additions, which are relevant to the synthesis of functionalized oxazoles. sigmaaldrich.com
Modern and Green Chemistry Principles in Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. ijpsonline.comiau.ir One-pot multicomponent reactions and microwave-assisted synthesis are two prominent examples of green chemistry approaches applied to the synthesis of oxazole derivatives.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in one step. rsc.orgresearchgate.net This approach offers significant advantages, including reduced waste, lower energy consumption, and simplified purification procedures. researchgate.netjsynthchem.com
The synthesis of highly functionalized oxazoles has been successfully achieved through MCRs. For example, 1,3-oxazole derivatives can be prepared via a multicomponent reaction of α-bromo ketones, acid chlorides, and ammonium (B1175870) thiocyanate (B1210189) in the presence of a catalyst. iau.ir Another approach involves the reaction of benzoin, carboxylic acids, and ammonium acetate, catalyzed by copper nanoparticles, to produce oxazoles in high yields. jsynthchem.com These reactions often utilize environmentally benign solvents like water, further enhancing their green credentials. iau.irjsynthchem.com The development of MCRs for the synthesis of purine (B94841) precursors has also been reported, highlighting the broad applicability of this strategy. acs.org
Table 3: Examples of One-Pot Multicomponent Reactions for Oxazole Synthesis
| Reactants | Catalyst | Solvent | Product | Reference |
| α-Bromo ketones, acid chlorides, ammonium thiocyanate | Fe3O4@MWCNT MNCs | Water | 1,3-Oxazole derivatives | iau.ir |
| Benzoin, carboxylic acids, ammonium acetate | CuFe2O4 nanoparticles | Water | Oxazoles | jsynthchem.com |
| α-Bromo ketones, isothiocyanates, sodium hydride | Fe3O4 MNPs | Water | 1,3-Oxazole derivatives | nih.gov |
| Phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, acetonitrile | H3PW12O40 | Acetonitrile | Highly functionalized oxazoles | tandfonline.com |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant rate enhancements and often leading to higher yields and purities compared to conventional heating methods. ijpsonline.comijpsonline.com The rapid heating induced by microwave irradiation can reduce reaction times from hours to minutes. organic-chemistry.orgarabjchem.org
This technology has been widely applied to the synthesis of various oxazole derivatives. For instance, the synthesis of 5-substituted oxazoles can be achieved through a microwave-assisted reaction of substituted aryl aldehydes and TosMIC. ijpsonline.comnih.gov Similarly, the cyclization of ω-amido alcohols to form 2-aryl-2-oxazolines is efficiently promoted by microwave irradiation. nih.gov The Gewald reaction, a method for synthesizing 2-aminothiophenes, has also been successfully adapted to a microwave-assisted protocol, demonstrating the broad utility of this technique in heterocyclic synthesis. organic-chemistry.org
Table 4: Microwave-Assisted Synthesis of Oxazole and Related Heterocycles
| Starting Materials | Reaction Type | Reaction Time | Product | Yield (%) | Reference |
| Substituted aryl aldehyde, TosMIC | Cycloaddition | 8 min | 5-Substituted oxazoles | up to 96% | nih.gov |
| ω-Amido alcohols | Cyclization | Not specified | 2-Aryl-2-oxazolines | High | nih.gov |
| Arylacetaldehydes, activated nitriles, sulfur, morpholine | Gewald reaction | 20 min | 5-Substituted-2-aminothiophenes | High | organic-chemistry.org |
| Hippuric acid, aldehydes/ketones | Erlenmeyer synthesis | Short | Azalactones | High | ijpsonline.com |
Diversity-Oriented Synthesis Strategies
Diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse and complex small molecules, a critical endeavor for discovering new chemical probes and drug candidates. scispace.com In the context of oxazole chemistry, multicomponent reactions (MCRs) are powerful tools for DOS, allowing for the rapid assembly of molecular complexity from simple starting materials in a single step. frontiersin.org Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly prominent in generating libraries of oxazole derivatives and other peptidomimetics. frontiersin.orgacs.orgnih.gov
The Ugi four-component reaction (U-4CR), for instance, combines an oxo-component, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov These linear products can serve as precursors to various heterocyclic structures, including oxazoles, through subsequent transformations. acs.orgnih.gov For example, a chiral phosphoric acid-catalyzed enantioselective three-component synthesis has been developed to produce 2-(1-aminoalkyl)-5-aminooxazoles. acs.orgnih.gov Similarly, the Passerini three-component reaction (P-3CR) yields α-acyloxy carboxamides, which can also be modified to form heterocycles. acs.orgrsc.org These MCRs are highly valued in DOS because they tolerate a wide range of functional groups, enabling the creation of diverse molecular scaffolds. frontiersin.orgnih.gov
Another DOS strategy involves using the oxazole ring as a versatile scaffold that can be converted into other important heterocyclic systems. rsc.org For instance, a microwave-assisted reaction allows for the direct conversion of oxazoles into N-substituted imidazoles. rsc.org This transformation highlights the utility of the oxazole core as a "protected imidazole (B134444)," which can be functionalized selectively before being converted to the final imidazole product. rsc.org Such strategies expand the chemical space accessible from a common oxazole intermediate, embodying the principles of diversity-oriented synthesis. scispace.comrsc.org
Synthetic Routes to Specific this compound Analogs
Synthesis of 2,4,5-Trisubstituted Oxazoles
The synthesis of 2,4,5-trisubstituted oxazoles is of significant interest due to their prevalence in pharmacologically active compounds. researchgate.netbeilstein-journals.org Various methods have been developed to construct this scaffold, often employing multicomponent strategies or novel cyclization techniques to achieve structural diversity.
One effective approach is a one-pot, four-component condensation involving aldehydes, silyltriflates, isocyanoacetamides, and acid chlorides, which capitalizes on the reactivity of 5-aminooxazole intermediates. nih.gov Another powerful method combines the Ugi reaction with a subsequent Robinson-Gabriel cyclodehydration. In this sequence, an Ugi product (a bis-amide) is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to induce cyclization into the 2,4,5-trisubstituted oxazole ring. rsc.org
A different strategy begins with α-methylene ketones, which undergo nitrosation, condensation with an aldehyde, and finally reduction with zinc in acetic acid to yield the target oxazoles in good yields. researchgate.net More recently, a one-pot method has been developed that couples oxazole synthesis with a Suzuki-Miyaura cross-coupling reaction. This involves the formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid and an amino acid, followed by a nickel-catalyzed coupling with a boronic acid to install the third substituent. beilstein-journals.org
The table below summarizes and compares several key methodologies for synthesizing 2,4,5-trisubstituted oxazoles.
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Reference(s) |
| Ugi/Robinson-Gabriel | Phenylglyoxal, 2,4-dimethoxybenzylamine, other Ugi reactants | POCl₃ for cyclodehydration | Utilizes versatile Ugi reaction to build precursor. | rsc.org |
| From α-Methylene Ketones | α-Methylene ketones, aldehydes | Nitrosation, condensation, then Zn/AcOH reduction | Good yields, straightforward reaction sequence. | researchgate.net |
| One-Pot Oxazole Synthesis/Suzuki Coupling | Carboxylic acids, amino acids, boronic acids | DMT-MM (dehydrative condensing reagent), Ni-catalyst | One-pot procedure, uses commercially available starting materials. | beilstein-journals.org |
| Four-Component Condensation | Aldehydes, silyltriflates, isocyanoacetamides, acid chlorides | One-pot reaction | Exploits reactivity of 5-aminooxazole intermediates for rapid assembly. | nih.gov |
| From α-Oxoketene Dithioacetals | α-Oxoketene dithioacetals, primary amides | Copper-catalyzed annulation or iodine-catalyzed oxidative C-H functionalization | Provides complementary regioselectivity for different isomers. | nih.gov |
Preparation of Halogenated Oxazole Intermediates
Halogenated oxazoles are crucial synthetic intermediates, as the halogen atom can be readily displaced or used in cross-coupling reactions to introduce further molecular complexity. The regioselective synthesis of these compounds is therefore of significant importance.
The preparation of 2-bromooxazoles can be achieved through the lithiation of an oxazole at the C2 position with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic bromine source such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This method is effective for a range of 4-substituted oxazoles. sci-hub.se
For the synthesis of 5-bromooxazoles, direct bromination using reagents like N-bromosuccinimide (NBS) in acetic acid or with sulfuric acid can be employed. sci-hub.se For instance, 5-bromo-2,4-dimethyloxazole can be prepared from 2,4-dimethyloxazole (B1585046) using NBS. sci-hub.se Alternatively, a metalation-bromination sequence can be used, similar to the synthesis of 2-bromo derivatives, but this often requires protecting the more acidic C2 position to direct lithiation to C5. sci-hub.se Copper(I)-catalyzed intramolecular cyclization of specific precursors has also been reported as a route to 5-bromooxazoles. organic-chemistry.org
The following table outlines established methods for the synthesis of bromooxazole building blocks.
| Target Compound | Synthetic Approach | Key Reagents | Notes | Reference(s) |
| 2-Bromooxazoles | Lithiation-Bromination | n-BuLi, DBTFE | Regioselective lithiation at C2. | sci-hub.se |
| 5-Bromooxazoles | Electrophilic Bromination | NBS, H₂SO₄ or HOAc | Direct bromination of the oxazole ring. | sci-hub.se |
| 5-Bromooxazoles | Metalation-Bromination | t-BuLi / Br₂ or LDA / NBS | Requires regioselective metalation at C5. | sci-hub.se |
Derivatization for Complex Heterocyclic Structures
The oxazole ring is a versatile scaffold that can be elaborated into more complex heterocyclic systems. Its inherent reactivity and stability make it an ideal starting point for constructing novel molecular architectures.
One significant derivatization is the conversion of oxazoles into imidazoles. A microwave-promoted reaction between an oxazole and an amine can directly furnish an N-substituted imidazole. rsc.org This transformation provides a unique pathway for the regioselective synthesis of N-functionalized imidazoles, which are ubiquitous in medicinal chemistry. rsc.org
The oxazole framework can also be integrated into multi-ring systems. For example, functionalized oxazole-4-carboxamides, derived from serine, can be converted into novel trisubstituted 4,2'-bisoxazoles. researchgate.net This is achieved through a cyclodehydration-dehydrohalogenation sequence mediated by reagents like diethylaminosulfur trifluoride (DAST) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
Furthermore, multicomponent reactions that form oxazoles can be designed to incorporate functionalities that facilitate subsequent cyclizations. The Passerini reaction, for example, can produce products with embedded nitrile groups that can be transformed into new oxazole rings through rhodium-catalyzed reactions. nih.gov Isocyanide-based MCRs have also been employed in the enantioselective construction of other chiral heterocycles, such as tetrazoles, starting from precursors that could be related to oxazole synthesis. nih.gov These examples demonstrate the value of the oxazole motif as a key building block for accessing a wide array of complex heterocyclic structures. rsc.orgnih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 2-Methyloxazol-5-ol, NMR provides definitive evidence of its structure and dynamic tautomeric nature.
1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct data for structural assignment. The spectra are complicated by the tautomerism between the enol (this compound) and the more stable keto form, an azlactone (2-methyloxazol-5(4H)-one). The equilibrium between these forms means that signals for both species may be observed, with their ratio being highly dependent on the solvent and temperature. thermofisher.comnih.govasu.edu
The ¹H NMR spectrum is expected to show a singlet for the C2-methyl group. The enol tautomer would feature a signal for the C4-proton and a broad signal for the hydroxyl proton, whereas the keto tautomer would show a signal for the CH₂ group at C4. thermofisher.com
¹³C NMR spectroscopy provides data on the carbon framework. The chemical shifts of the oxazole (B20620) ring carbons are particularly informative. For the parent oxazole ring, carbons C2, C4, and C5 resonate at approximately 150.6, 125.5, and 138.1 ppm, respectively. cdnsciencepub.com The introduction of a methyl group at C2 and a hydroxyl at C5 will induce shifts in these positions. ipb.ptresearchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Enol Tautomer) Predicted values are based on established substituent effects on the oxazole ring. Actual experimental values may vary based on solvent and temperature.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH₃ | ~ 2.4 | ~ 14 |
| H-4 | ~ 5.8 - 6.2 | ~ 100 - 105 |
| C-2 | - | ~ 160 - 165 |
| C-4 | - | ~ 100 - 105 |
| C-5 | - | ~ 155 - 160 |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular connectivity, which is crucial for distinguishing between isomers and tautomers. ipb.ptnih.govresearchgate.netscribd.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would confirm the absence of coupling for the isolated C4-proton and the methyl group protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the C4-proton signal to the C4-carbon signal and the methyl proton signal to the methyl carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds, providing the key to assembling the molecular skeleton. nih.govbeilstein-journals.org For this compound, crucial correlations would be expected between the methyl protons and the C2 carbon, and between the C4-proton and both the C2 and C5 carbons.
Application of Cryogenic Probes and High-Field Magnets
The analysis of complex mixtures, such as the tautomers of this compound, or the study of samples available only in minute quantities, is greatly enhanced by advanced NMR hardware. High-field superconducting magnets (e.g., 600 MHz and above) improve spectral dispersion, reducing signal overlap and allowing for more precise analysis of coupling constants and chemical shifts. researchgate.net Cryogenic probes, which cool the detector electronics to very low temperatures, dramatically increase the signal-to-noise ratio, enabling the acquisition of high-quality data in a fraction of the time or on much more dilute samples. researchgate.net For this compound, this technology would be particularly beneficial for detecting minor tautomers or impurities and for performing complex multi-dimensional experiments.
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) is the study of chemical exchange processes that occur on the NMR timescale. nanalysis.com The most significant dynamic process for this compound is the keto-enol tautomerism. thermofisher.comnih.govresearchgate.net By recording NMR spectra at different temperatures, the kinetics of this interconversion can be investigated.
At low temperatures, the exchange between the keto and enol forms may be slow enough to observe sharp, distinct signals for each tautomer. As the temperature is raised, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nanalysis.com Analyzing the line shape changes allows for the calculation of the rate constants for the exchange and the activation energy barrier (ΔG‡) of the tautomerization process. researchgate.netacs.org Techniques like 2D EXSY (Exchange Spectroscopy) can also be used to directly visualize the chemical exchange between the signals of the two tautomers.
Stereochemical Determination by NMR
While this compound itself is achiral, substitution at the C4 position introduces a stereocenter, leading to the possibility of enantiomers. NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers in related substituted compounds. ipb.ptlibretexts.org
The Nuclear Overhauser Effect (NOE) is a key technique for this purpose. libretexts.orgucl.ac.ukacdlabs.comwordpress.com NOE measures the transfer of spin polarization through space between nuclei that are in close proximity (typically < 5 Å), regardless of whether they are connected by chemical bonds. In a 2D NOESY experiment on a chiral derivative of this compound, cross-peaks would indicate which substituents are on the same face of the molecule, allowing for the assignment of relative stereochemistry. ipb.ptlibretexts.org Furthermore, the magnitude of three-bond proton-proton coupling constants (³JHH) can sometimes provide stereochemical information, as their value is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. numberanalytics.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
Ionization Methods (EI, CI, ESI, MALDI)
The choice of ionization method is critical as it determines the extent of fragmentation and the type of information obtained. utoronto.ca
Electron Ionization (EI): This is a high-energy, "hard" ionization technique that causes extensive fragmentation. utoronto.ca The resulting mass spectrum is a unique fingerprint of the molecule, rich in structural information. For the tautomer 2-methyloxazol-5-one, fragmentation often involves characteristic losses of small, stable neutral molecules. clockss.orgresearchgate.netresearchgate.net
Chemical Ionization (CI): CI is a "softer" ionization method that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte via proton transfer. acs.orgnih.gov This results in less fragmentation and typically produces a prominent quasi-molecular ion ([M+H]⁺), which is very useful for confirming the molecular weight. acs.org
Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for polar and fragile molecules. utoronto.caacs.orgrsc.orglongdom.orgnih.gov It generates ions directly from a solution, usually resulting in a strong signal for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation. rsc.orgrsc.org This makes it the method of choice for accurate molecular weight determination.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, primarily used for large biomolecules but also applicable to smaller organic compounds. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and desorption. It typically produces singly charged molecular ions. utoronto.ca
Table 2: Expected Mass Spectrometric Fragments for 2-Methyloxazol-5-one (Tautomer of this compound) Fragmentation data based on typical EI fragmentation patterns for oxazole derivatives.
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 99 | [C₄H₅NO₂]⁺• (Molecular Ion) | - |
| 71 | [C₃H₅N]⁺• | CO |
| 56 | [C₃H₄O]⁺• | CH₃CN |
| 43 | [CH₃CO]⁺ | C₂H₂NO |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with exceptional accuracy. Techniques such as electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry can achieve mass accuracy within ± 5 ppm. nih.gov This level of precision allows for the confident assignment of a unique molecular formula from the measured accurate mass. nih.gov For this compound, with a nominal mass of 99, HRMS would distinguish its molecular formula, C4H5NO2, from other potential isobaric formulas by providing a highly accurate mass measurement.
The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers further aids in differentiating between molecules with very similar masses. copernicus.org By comparing the experimentally determined accurate mass to the theoretical masses of potential formulas, the elemental composition can be unequivocally established.
Table 1: Theoretical vs. Experimental Mass for this compound
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected HRMS Result (Da) |
| C4H5NO2 | 99.0315 | 99.0315 ± error (e.g., 0.0005) |
LC/MS for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable technique for assessing the purity of a compound and analyzing complex mixtures. sigmaaldrich.comthermofisher.com It couples the separation power of liquid chromatography with the detection specificity of mass spectrometry. sigmaaldrich.com In the context of this compound, an LC/MS workflow would first involve separating the target compound from any impurities, starting materials, or byproducts using an appropriate LC column and mobile phase. waters.com
As the separated components elute from the LC column, they are introduced into the mass spectrometer, which provides mass information for each peak. thermofisher.com This allows for the confirmation of the molecular weight of the main peak as that of this compound and the tentative identification of impurities based on their mass spectra. The purity of the sample can be estimated by comparing the peak area of the target compound to the total area of all detected peaks in the chromatogram. chromforum.org Modern LC/MS systems, often equipped with diode-array detectors (DAD), can simultaneously acquire UV and mass data, further enhancing peak purity assessment. chromforum.org
Table 2: LC/MS Data for a Hypothetical this compound Sample
| Retention Time (min) | Major Ion (m/z) | Proposed Identity | Purity (%) |
| 5.2 | 100.0391 [M+H]+ | This compound | >98% |
| 3.8 | 116.0342 [M+H]+ | Impurity A | <1% |
| 6.1 | 84.0287 [M+H]+ | Impurity B | <1% |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Functional Group Analysis by IR Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. webassign.net It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. specac.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. udel.edulibretexts.org
For this compound, the IR spectrum would be expected to show characteristic peaks for the O-H, C=N, C=C, and C-O bonds within the molecule. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the oxazole ring would likely appear in the 1500-1700 cm⁻¹ region. libretexts.org The C-O stretching vibration would be expected in the 1000-1300 cm⁻¹ range. specac.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 (broad) |
| Alkyl | C-H stretch | 2850-2960 |
| Oxazole Ring | C=N stretch | ~1650 |
| Oxazole Ring | C=C stretch | ~1580 |
| C-O | C-O stretch | 1000-1300 |
Electronic Transitions and Qualitative Analysis by UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light. ksu.edu.sa
In this compound, the oxazole ring constitutes a conjugated system, which is a chromophore. The presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n → π* transitions, while the π-system of the ring allows for π → π* transitions. elte.huusp.br These transitions would result in one or more absorption bands in the UV region of the spectrum. The position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.net
Table 4: Expected UV-Vis Absorption for this compound
| Electronic Transition | Typical Wavelength Range (nm) |
| π → π | < 200 - 400 |
| n → π | 250 - 600 |
Advanced Methods for Complex Structure Elucidation
Integrated Spectroscopic Data Analysis
The definitive structural elucidation of a molecule like this compound is rarely achieved through a single analytical technique. Instead, it requires the integration of data from multiple spectroscopic methods. openreview.net The process begins with HRMS to establish the molecular formula. LC/MS confirms the molecular weight and assesses purity. IR spectroscopy then identifies the key functional groups present.
This collective data provides a comprehensive picture of the molecule. For instance, the molecular formula from HRMS provides the atomic building blocks. IR confirms the presence of an -OH group and a heterocyclic ring system. UV-Vis data corroborates the existence of a conjugated system. This integrated approach, where each piece of spectroscopic information cross-validates the others, is the cornerstone of modern chemical analysis and structural determination. copernicus.orgopenreview.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
For this compound, obtaining a suitable crystal of either tautomer would provide unequivocal structural proof. It would confirm the planarity of the oxazole ring and the precise geometry of the substituent groups. Most importantly, if a chiral derivative of the compound were analyzed, X-ray crystallography could determine its absolute stereochemistry without ambiguity, provided a heavy atom is present or anomalous dispersion effects can be accurately measured. This information is critical for understanding stereospecific interactions and reaction mechanisms.
The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding. In the case of this compound, crystallography would show how the molecules pack in the crystal lattice and would detail the hydrogen bonding network involving the hydroxyl group (in the enol form) or the N-H and carbonyl groups (in the keto form).
Hypothetical Crystallographic Data for 2-methyl-5(4H)-oxazolone
| Parameter | Hypothetical Value |
| Chemical Formula | C₄H₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 9.8 |
| β (˚) | 105 |
| Volume (ų) | 508 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.31 |
| R-factor (%) | < 5 |
Note: This table represents typical data that would be obtained from a successful X-ray crystallographic analysis. The actual values would depend on the specific crystalline form obtained.
Chemical Reactivity and Mechanistic Investigations of 2 Methyloxazol 5 Ol Derivatives
Reactions Involving the Carbonyl Group and Exocyclic Double Bond
The presence of the carbonyl group and the exocyclic double bond in the oxazolone (B7731731) tautomer of 2-methyloxazol-5-ol is central to its reactivity, providing sites for both nucleophilic addition and condensation reactions.
Nucleophilic Addition Reactions
The carbonyl group in 2-methyloxazol-5-one derivatives is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This reactivity is a cornerstone of nucleophilic addition reactions. libretexts.org The carbon-oxygen double bond is highly polarized, with the carbon atom carrying a partial positive charge, making it a prime target for nucleophiles. savemyexams.com
The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.org This intermediate is often an alkoxide, which is then protonated in a subsequent step to yield the final alcohol product. libretexts.org
For instance, hydrogen cyanide can add across the carbon-oxygen double bond of aldehydes and ketones to form hydroxynitriles. chemguide.co.uk This reaction is typically carried out by mixing the carbonyl compound with a solution of sodium or potassium cyanide in water, with the pH adjusted to around 4-5 to ensure the presence of both hydrogen cyanide and cyanide ions for an optimal reaction rate. chemguide.co.uk The cyanide ion acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk
If the substituents on the carbon adjacent to the carbonyl group are not identical, the nucleophilic addition can create a new chiral center. Due to the trigonal planar geometry of the carbonyl group, the nucleophile can attack from either face of the molecule, potentially leading to a racemic mixture of enantiomers. savemyexams.comlibretexts.org
Condensation Reactions with Heteronucleophiles (e.g., Amines, Alcohols)
Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. libretexts.org The carbonyl group of 2-methyloxazol-5-one derivatives is a key participant in such reactions, particularly with heteronucleophiles like amines and alcohols.
Esterification is a specific type of condensation reaction where an ester is formed from an alcohol and a carboxylic acid, typically catalyzed by a strong acid. libretexts.org While this compound is not a carboxylic acid, its derivatives can undergo similar reactions. For example, the reaction of oxazolones with alcohols can lead to the formation of esters through ring opening.
Reactions with amines are also a significant aspect of the reactivity of oxazolones. The reaction of 4-arylidene-2-methyloxazol-5-one with amines, such as 5,5'-methylenebis(2-aminopyridine), can lead to the formation of amide acrylate (B77674) derivatives. researchgate.net This occurs through the nucleophilic attack of the amine on the carbonyl group, followed by ring opening. researchgate.net
A general mechanism for a condensation reaction, such as the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst, involves several reversible acid-base and nucleophilic attack steps. unizin.org The initial step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. unizin.org
Ring Transformations and Rearrangements
The oxazole (B20620) ring in this compound and its derivatives is a versatile platform for various ring transformations and rearrangements, leading to the synthesis of novel heterocyclic structures.
Cyclization Pathways to Novel Heterocycles
The inherent reactivity of the oxazole ring system allows for its use as a building block in the synthesis of other heterocycles. researchgate.net Nucleophilic attack at the C2 position of the oxazole ring can initiate a sequence of ring-opening and subsequent recyclization to form new heterocyclic frameworks. researchgate.net
Derivatives of this compound can be utilized in Diels-Alder reactions to construct pyridine (B92270) derivatives. For instance, the condensation of certain oxazoles with dienophiles is a known method for preparing pyridoxine (B80251) (Vitamin B6) derivatives. google.com
Ring-Opening and Re-Cyclization Mechanisms (e.g., to Imidazolones)
The transformation of oxazolones into imidazolones is a noteworthy reaction, as imidazolones are structurally analogous to the chromophore of the Green Fluorescent Protein (GFP). This conversion can be achieved by reacting oxazolones with amines. The synthesis of 4-(p-hydroxybenzylidene)imidazolidin-5-one (p-HBDI), the GFP chromophore structure, highlights the importance of this transformation. ub.edu
The reaction of 4-methyloxazole (B41796) N-oxides with phenylisocyanate results in an attack on the 2-position by the nitrogen of the isocyanate. This is followed by ring-cleavage and re-cyclization to yield 5-hydroxy-4-methylene-1,2,5-trisubstituted 4,5-dihydroimidazoles. researchgate.net This demonstrates a pathway for converting an oxazole-based scaffold into an imidazole-containing one.
Another example involves the serendipitous rearrangement of an oxazole nucleus to a thiazoline (B8809763) ring. This was achieved through a multicomponent reaction of 2-(bromomethyl)oxazoles with thiosemicarbazide (B42300) and a carbonyl compound, which leads to oxazole ring-opening and recyclization. researchgate.net
Isomerization Processes (e.g., Azirine-Oxazole Isomerization)
Isomerization reactions are fundamental in the chemistry of oxazoles and related heterocycles. A significant process is the photoisomerization of isoxazoles to oxazoles, which proceeds through a 2H-azirine intermediate. aip.orgoup.com This ring contraction-ring expansion mechanism typically involves the photochemical cleavage of the N-O bond in the isoxazole (B147169) to form a vinylnitrene, which then collapses to the 2H-azirine. aip.org Subsequent cleavage of the C-C single bond in the azirine produces a nitrile ylide, which then cyclizes to form the oxazole. aip.org
Theoretical studies using ab initio MO-CI calculations have investigated the mechanism of this photoisomerization. oup.com These studies indicate that the electronic state of the azirine intermediate influences the reaction pathway. For example, excitation to the S₁ state (an n→π* transition localized at the carbonyl chromophore) can lead back to the isoxazole, while excitation to the S₂ state can lead to the oxazole. oup.com
Reactions at Peripheral Substituent Positions
The inherent reactivity of the oxazole ring allows for a variety of substitution reactions, enabling the synthesis of a diverse array of functionalized derivatives. The electronic properties of the ring, influenced by the nitrogen and oxygen heteroatoms, dictate the preferred positions for electrophilic and nucleophilic attack, as well as metallation.
The oxazole ring is generally considered electron-deficient, which can make electrophilic aromatic substitution challenging unless the ring is substituted with electron-donating groups. pharmaguideline.comnumberanalytics.com The presence of such groups activates the ring, making it more susceptible to attack by electrophiles. tandfonline.com For the parent oxazole, electrophilic substitution typically occurs at the C5 position. wikipedia.orgchemeurope.com However, the presence of substituents can alter this regioselectivity. The general order of reactivity for the oxazole ring towards electrophiles is C4 > C5 > C2 when activating groups are present. pharmaguideline.com
The 5-ol (or its tautomeric oxazol-5(4H)-one form) and the 2-methyl groups on the "this compound" core significantly influence its reactivity. The hydroxyl/oxo group at C5 and the methyl group at C2 are both electron-donating, thereby activating the ring for electrophilic substitution, primarily at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. mnstate.edumasterorganicchemistry.com For instance, nitration using nitric acid and sulfuric acid can introduce a nitro group onto the ring, typically at the most activated position. numberanalytics.commasterorganicchemistry.com
| Reaction | Reagents | Typical Position of Substitution on Activated Oxazoles | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C4 or C5 | numberanalytics.com |
| Halogenation (Bromination) | Br₂ / FeBr₃ | C4 or C5 | mnstate.edu |
| Halogenation (Chlorination) | Cl₂ / AlCl₃ | C4 or C5 | mnstate.edu |
| Vilsmeier-Haack Formylation | DMF / POCl₃ | C4 | pharmaguideline.com |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing substituents onto the oxazole ring. ingentaconnect.com The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate, is particularly effective for the functionalization of oxazoles. ingentaconnect.comignited.inbeilstein-journals.org This method is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. beilstein-journals.orgbeilstein-journals.org
For oxazole derivatives, Suzuki-Miyaura reactions are commonly performed at the C2, C4, and C5 positions. ingentaconnect.com To achieve this, a bromo- or iodo-substituted oxazole is typically required as the coupling partner. sci-hub.se For example, 2-chlorooxazoles and 4-trifloyloxazoles have been shown to undergo rapid, microwave-assisted Suzuki coupling with various aryl and heteroaryl boronic acids in excellent yields. ignited.in A significant advancement has been the development of regioselective Suzuki-Miyaura cross-coupling reactions on 2,4-dihalooxazoles, allowing for the sequential and controlled introduction of different substituents. ignited.in This strategy has been pivotal in the convergent synthesis of complex poly-oxazole natural products. ignited.in
| Oxazole Substrate | Boronic Acid | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodo-5-methyloxazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Methyl-2-phenyloxazole | High | nih.govd-nb.info |
| 4-Iodo-2-methyloxazole | 4-Methoxyphenylboronic acid | Pd/C, K₂CO₃, DMF, Microwave | 2-Methyl-4-(4-methoxyphenyl)oxazole | 41-92% | scielo.org.mx |
| 2,4-Dihalooxazole | Arylboronic acid | Pd catalyst | 2-Aryl-4-halooxazole (Regioselective) | Good-Excellent | ignited.in |
| 5-(Triazinyloxy)oxazole | Arylboronic acid | Ni-catalyst | 5-Aryl-oxazole | Good | beilstein-journals.org |
The acidity of the hydrogen atoms on the oxazole ring follows the general order C2 > C5 > C4. tandfonline.com Deprotonation typically occurs at the C2 position using strong bases like n-butyllithium (n-BuLi), which can lead to ring-opening if not handled carefully at low temperatures. wikipedia.orgchemeurope.com While the C4-hydrogen is the least acidic, its removal and subsequent functionalization are crucial for synthesizing certain trisubstituted oxazoles.
Derivatization at the C4 position can be challenging due to the higher reactivity of the C2 and C5 positions. ignited.in However, specific strategies have been developed to achieve C4 functionalization. One method involves protecting the more reactive positions to direct metallation to C4. For instance, Vedej and colleagues developed a method to specifically iodinate the C4 position of 5-substituted oxazoles. ignited.in Chemical derivatization involves modifying a functional group to make it more suitable for analysis or to improve its properties. jfda-online.comresearchgate.net This can involve reactions like alkylation or acylation to enhance volatility or stability for techniques like gas chromatography. researchgate.net In the context of this compound, derivatization of the hydroxyl group can be a key step before targeting the C-H bonds on the ring.
| Position on Oxazole Ring | Relative Acidity | Common Deprotonation Agent | Reference |
|---|---|---|---|
| C2-H | Most Acidic (pKa ≈ 20) | n-Butyllithium (n-BuLi) | tandfonline.com |
| C5-H | Intermediate | Strong bases (e.g., LDA) | tandfonline.com |
| C4-H | Least Acidic | Requires blocking of C2/C5 or specific directing groups | tandfonline.comignited.in |
Diels-Alder Reactions of Oxazoles
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. organic-chemistry.orgwikipedia.orglibretexts.org Oxazoles can function as dienes in these reactions, reacting with dienophiles (typically electron-poor alkenes or alkynes) to yield highly substituted pyridines (from alkene dienophiles) or furans (from alkyne dienophiles) after the extrusion of a small molecule from the initial bicyclic adduct. wikipedia.orgresearchgate.netresearchgate.net This reactivity makes oxazoles valuable intermediates in the synthesis of complex heterocyclic systems, including natural products like vitamin B6. wikipedia.orgresearchgate.net
The facility of the Diels-Alder reaction is influenced by the substituents on both the oxazole (diene) and the dienophile. libretexts.org Electron-donating groups on the oxazole ring enhance its reactivity as a diene. numberanalytics.com Conversely, electron-withdrawing groups on the dienophile increase its reactivity. organic-chemistry.org The reaction of this compound derivatives in Diels-Alder cycloadditions would be facilitated by the electron-donating nature of the methyl and hydroxyl groups. The reaction proceeds through a concerted mechanism, forming a bicyclic intermediate that is often sensitive and can be readily converted to the final aromatic product. wikipedia.orgwikipedia.org Lewis acids can also be used to catalyze the reaction and lower the activation barrier. nih.gov
| Oxazole (Diene) | Dienophile | Primary Adduct | Final Product (after rearrangement/elimination) | Reference |
|---|---|---|---|---|
| Alkoxy-substituted oxazole | Alkene | Bicyclic oxo-bridged intermediate | Substituted Pyridine | wikipedia.org |
| General Oxazole | Alkyne | Bicyclic intermediate | Substituted Furan | researchgate.netresearchgate.net |
| Oxazole | N-Phenylmaleimide | Bicyclic imide adduct | Bicyclic 2-pyridone (after treatment with acid) | researchgate.net |
| Oxazole | Ethylene | Bicyclic adduct | Pyridine (facilitated by Lewis/Brønsted acids) | nih.gov |
Theoretical and Computational Chemistry Studies of 2 Methyloxazol 5 Ol
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, complex stability, and intermolecular interactions that are often inaccessible through experimental techniques alone. While specific MD simulation studies focusing exclusively on 2-Methyloxazol-5-ol are not extensively documented in publicly available literature, the application of this technique to related oxazole (B20620) and heterocyclic structures provides a clear framework for how such studies would be approached and the nature of the insights they could yield. upstate.eduepfl.ch
Researchers have employed MD simulations to investigate the stability of ligand-receptor complexes involving heterocyclic compounds. For instance, simulations have been used to understand the binding modes of antagonists to G-protein coupled receptors (GPCRs) and to assess the stability of the resulting complexes over time. upstate.edu In a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives as CRFR1 antagonists, MD simulations helped confirm the stability of the most promising candidate within the receptor's allosteric binding site. upstate.edu Similarly, simulations of benzoxazolone derivatives with SARS-CoV-2 proteins were used to calculate binding free energies and assess the stability of the docked complexes. chemmethod.com
These methodologies could be directly applied to this compound to explore its interactions with potential biological targets. An MD simulation could predict the stability of this compound within an enzyme's active site, revealing key hydrogen bonds and hydrophobic interactions, and calculating the binding free energy, which is a crucial parameter in drug design.
Furthermore, MD simulations are utilized to study the aggregation and microscopic behavior of molecules. mdpi.comrsc.org For example, simulations have clarified how wax crystals affect foam stability by impeding liquid flow and gas diffusion, a study that combines experimental work with molecular-level insights. mdpi.com Such an approach could be adapted to investigate the self-assembly properties of this compound or its behavior in different solvent environments, providing data on its physicochemical properties.
Table 1: Application of Molecular Dynamics Simulations in Heterocyclic Chemistry
| Area of Study | System Studied | Key Insights Gained | Potential Application for this compound |
|---|---|---|---|
| Ligand-Receptor Stability | Thiazolo[4,5-d]pyrimidine derivatives with CRFR1. upstate.edu | Confirmation of stable binding mode in an allosteric site. | Assessment of binding stability in potential enzyme targets. |
| Binding Free Energy | Benzoxazolone derivatives with SARS-CoV-2 proteins. chemmethod.com | Calculation of binding free energy to rank potential inhibitors. | Prediction of binding affinity to various biological macromolecules. |
| Conformational Analysis | General biomolecular systems. epfl.ch | Understanding the dynamic evolution and conformational landscape of molecules. | Exploration of tautomeric stability and conformational flexibility. |
| Microscopic Behavior | Wax crystals in crude oil foam. mdpi.com | Mechanism of how molecular aggregates affect macroscopic properties. | Study of self-assembly, solubility, and interactions in various media. |
In Silico Prediction of Biological Activities and Structure-Activity Relationships
Computational Screening for Potential Bioactive Agents
In silico computational screening has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of large virtual libraries of chemical compounds against biological targets to identify potential bioactive agents. rroij.comresearchgate.net This process, which often involves molecular docking, predicts the preferred binding orientation of a ligand to a receptor and estimates the strength of the interaction. The oxazole and oxazolone (B7731731) scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ajol.inforesearchgate.netmdpi.comnih.gov
While this compound itself has not been the subject of extensive screening campaigns, numerous studies on its structural analogs demonstrate the potential of this chemical class. For example, various oxazole derivatives have been designed and evaluated in silico as potential inhibitors for specific targets such as:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): In a search for new antidiabetic agents, designed oxazole derivatives were docked against the PPARγ receptor, with several compounds showing higher docking scores than the standard drug, Rosiglitazone, indicating strong binding affinity. rroij.com
Human Acetylcholinesterase (hAChE): (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones were studied as potential treatments for cognitive disorders. mdpi.com Molecular docking revealed key non-covalent interactions within the hAChE binding site, and in silico pharmacokinetic analysis was used to predict blood-brain barrier permeability. mdpi.com
Cyclooxygenase-2 (COX-2): As part of an effort to find new anti-inflammatory agents, novel oxazole derivatives were evaluated through molecular docking against the COX-2 enzyme, with the in silico results showing good correlation with subsequent in vitro testing. researchgate.net
Bacterial DNA Gyrase: Bis-oxazolone derivatives were screened for antibacterial activity, with docking studies predicting favorable interactions with DNA gyrase. ajol.info Several designed compounds showed higher binding affinities than reference antibiotics like penicillin G and ampicillin. ajol.info
Varicella Zoster Virus (VZV): Machine learning models and docking were used to identify promising oxazole derivatives as anti-VZV agents, leading to the synthesis and experimental validation of compounds with antiviral activity. nih.gov
These examples highlight a clear path for the computational investigation of this compound. By employing similar molecular docking and virtual screening techniques, researchers could rapidly assess its potential to interact with a wide array of known biological targets, thereby prioritizing it for further experimental validation in areas like infectious diseases, inflammation, or metabolic disorders.
Table 2: Summary of In Silico Screening Studies on Oxazole Derivatives
| Oxazole Derivative Class | Biological Target/Activity | Screening Method | Key Finding |
|---|---|---|---|
| Designed Oxazole Derivatives | PPARγ (Antidiabetic) | Molecular Docking | Derivatives showed higher dock scores than the standard drug Rosiglitazone. rroij.com |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | hAChE (Cognitive Disorders) | Molecular Docking | Identified key binding interactions and predicted blood-brain barrier permeability. mdpi.com |
| Furan Oxazole Amines | COX-2 (Anti-inflammatory) | Molecular Docking | In silico results correlated well with in vitro inhibition of the COX-2 enzyme. researchgate.net |
| Bis-oxazolone Derivatives | DNA Gyrase (Antibacterial) | Molecular Docking | Compounds showed higher binding affinities than penicillin G and ampicillin. ajol.info |
| Various Oxazole Derivatives | Varicella Zoster Virus (Antiviral) | Molecular Docking & Machine Learning | Identified and validated novel compounds with anti-VZV activity. nih.gov |
| 4H-1,3-oxazol-5-ones | Peptidoglycan Glycosyltransferase (Antibacterial) | In silico Prediction | Predicted inhibition of a key bacterial enzyme. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov By identifying key molecular descriptors—physicochemical properties such as steric, electronic, or hydrophobic features—that govern activity, QSAR provides a rational basis for designing new, more potent molecules and for predicting the activity of untested compounds. tandfonline.com The oxazole scaffold has been the subject of numerous QSAR studies aimed at optimizing its therapeutic potential. researchgate.netmdpi.com
While no QSAR models have been specifically developed for this compound, the existing body of research on related compounds illustrates how such a model could be constructed and applied. For instance, QSAR studies on various oxazole derivatives have successfully elucidated the structural requirements for a range of biological activities:
Antileishmanial Activity: A study on oxazole and oxadiazole derivatives active against Leishmania infantum developed 2D- and 4D-QSAR models. mdpi.com The results indicated that for this particular dataset, 2D descriptors provided a better correlation with the biological activity than more complex 3D conformational descriptors. mdpi.com
Antimicrobial Activity: A 2D-QSAR analysis was performed on a series of 2,5-disubstituted benzoxazoles to understand their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The resulting model helped determine the contributions of different substituents, providing a predictive tool for lead optimization. nih.gov
Anticancer Activity: To understand the connection between chemical structure and potential anticancer activity, QSAR studies have been performed on substituted 2-phenyl-oxazoles. researchgate.net These models, combined with docking, have helped in the design of novel agents. researchgate.net
Anti-inflammatory Activity: For a series of newly synthesized isoxazole (B147169) derivatives, a QSAR model was developed that showed a close correlation between the observed and predicted anti-inflammatory activity, confirming the robustness of the model. nih.gov
To develop a QSAR model for this compound, it would first need to be synthesized and tested along with a series of structurally related analogs to generate a dataset of biological activities. Molecular descriptors would then be calculated for each compound, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build the correlation model. nih.gov If an existing QSAR model for oxazolones is available, and this compound falls within its defined "applicability domain," its activity could be predicted directly.
Table 3: Examples of QSAR Studies on Oxazole and Related Heterocycles
| Compound Class | Biological Activity | QSAR Method | Key Descriptors/Findings |
|---|---|---|---|
| Oxazole/Oxadiazole Derivatives | Antileishmanial | 2D-QSAR, 4D-QSAR | 2D descriptors showed better correlation to bioactivity for this dataset. mdpi.com |
| 2,5-Disubstituted Benzoxazoles | Antibacterial (MRSA) | 2D-QSAR (Multivariable Regression) | The model determined activity contributions for substituent effects. nih.gov |
| Substituted 2-Phenyl-oxazoles | Anticancer | QSAR, Molecular Docking | Elucidated the relationship between the chemical constitution and biological activity. researchgate.net |
| 3,5-Disubstituted Isoxazoles | Anti-inflammatory | QSAR | Developed a predictive model with a strong correlation between observed and predicted activity. nih.gov |
| Coumarinolignoids | Immunomodulatory | QSAR (MLR) | Dipole moment, steric energy, and molar refractivity correlated with activity. nih.gov |
Machine Learning Applications in Chemical Research (e.g., Spectra Prediction, Property Prediction)
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and biological activities from structure alone. numberanalytics.comresearchgate.netmdpi.com These data-driven approaches can achieve accuracies comparable to quantum chemical calculations but at a fraction of the computational cost, making them ideal for high-throughput screening and design. frontiersin.org For a compound like this compound, ML can be applied in several impactful ways.
Spectra Prediction: A significant challenge in chemical analysis is the structural elucidation of novel compounds, which relies heavily on spectroscopic methods like Nuclear Magnetic Resonance (NMR). ML models, particularly deep neural networks, are now capable of predicting NMR and other spectra directly from a molecular graph.
A notable example is the DetaNet model, a deep learning framework that combines E(3)-equivariance with self-attention mechanisms to predict a wide range of molecular properties. researchgate.net In a demonstration of its capability, DetaNet was used to accurately predict the UV-Vis, ¹³C-NMR, and ¹H-NMR spectra for a set of organic molecules, including the structurally relevant compound 5-methoxy-1,3-oxazole-2-carbaldehyde . researchgate.netresearchgate.net The predicted spectra were nearly identical to those produced by computationally expensive Density Functional Theory (DFT) calculations. researchgate.net This demonstrates that a similar ML model could be readily applied to this compound to generate its predicted NMR spectra, aiding in its identification and characterization.
Property and Reactivity Prediction: Beyond spectra, ML models are proficient at predicting a host of other molecular characteristics.
Biological Activity: ML models are increasingly used to screen virtual libraries for drug discovery. In a study to identify new antiviral agents, predictive QSAR models for oxazole derivatives were developed using the Online Chemical Modeling Environment (OCHEM), leading to the successful identification of compounds with activity against Varicella zoster virus. nih.gov
Physicochemical Properties: ML models can predict fundamental properties like solubility, melting point, and crystalline density from molecular structure, outperforming traditional methods in many cases. numberanalytics.commdpi.com
Reaction Selectivity: Predicting the outcome of chemical reactions is another key application. A Random Forest model was successfully trained to predict the regioselectivity of radical C-H functionalization in heterocycles by using computed properties of the isolated reactants as features. nih.govresearchgate.net This approach allows for rapid and reliable predictions without needing to calculate complex transition states. nih.gov
These applications show that ML offers a powerful, non-experimental route to characterize this compound. Its NMR spectra, biological activities, and reactivity in various chemical transformations could all be predicted using established ML frameworks, thus guiding and accelerating its future synthesis and application.
Biological Activities and Mechanistic Insights of 2 Methyloxazol 5 Ol Derivatives Excluding Clinical Human Trials and Safety Data
Antimicrobial and Antifungal Activity Studies
The search for novel antimicrobial agents is a priority in the face of rising antibiotic resistance. umz.ac.irkab.ac.ug Oxazolone (B7731731) derivatives have been identified as a class of compounds with significant antimicrobial properties. umz.ac.ir
One prominent derivative, 4-benzylidene-2-methyl-oxazoline-5-one, has demonstrated notable antibacterial and anti-biofilm properties. umz.ac.irumz.ac.ir In vitro studies have shown that this compound exhibits both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects against a range of Gram-positive and Gram-negative bacteria. umz.ac.ir
The compound was found to be highly sensitive against clinically isolated strains of P. aeruginosa and Proteus sp. umz.ac.ir Furthermore, it demonstrated efficacy against various strains of Staphylococcus aureus, a significant microorganism in clinical and nosocomial infections. umz.ac.ir The presence of 4-benzylidene-2-methyl-oxazoline-5-one also led to a reduction in the expression of the icaA gene, which is involved in biofilm formation. umz.ac.ir
| Bacterial Strain | Type | Inhibition Zone (mm) | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|---|---|
| Staphylococcus aureus PTCC 1112 | Gram-positive | 34 | 0.05 | 0.05 |
| Staphylococcus aureus (clinical) | Gram-positive | 20 | 0.05 | 0.05 |
| Staphylococcus epidermidis PTCC 1114 | Gram-positive | 15 | 0.1 | 0.1 |
| Micrococcus luteus PTCC 1110 | Gram-positive | 18 | 0.05 | 0.05 |
| Escherichia coli PTCC 1330 | Gram-negative | 15 | 0.8 | 0.8 |
| Pseudomonas aeruginosa (clinical) | Gram-negative | 12 | 1.6 | 1.6 |
| Proteus sp. (clinical) | Gram-negative | 14 | 1.6 | 3.2 |
Data sourced from Mortazavi et al., Journal of Genetic Resources, 2024. umz.ac.ir
The antifungal potential of 2-Methyloxazol-5-ol derivatives has also been investigated. Specifically, 4-benzylidene-2-methyl-oxazoline-5-one showed an antimicrobial effect against the eukaryotic yeast Candida albicans (PTCC 5011). umz.ac.ir This indicates that the biological activity of this class of compounds extends to pathogenic fungi.
Anti-inflammatory and Analgesic Research
Oxazolone derivatives have been synthesized and evaluated as potential anti-inflammatory and analgesic agents, with research focusing on their interaction with key enzymes in the inflammatory cascade. nih.govnih.gov
A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. qu.edu.qa Research into novel oxazolone derivatives has revealed their potential as selective COX-2 inhibitors. nih.govnih.gov Selective inhibition of COX-2 is a desirable trait as it is the isoform primarily involved in inflammation, while the COX-1 isoform is involved in maintaining the gastric lining. qu.edu.qa
A series of novel oxazolone and imidazolone (B8795221) derivatives were synthesized and evaluated for their COX-1/COX-2 isozyme selectivity. nih.govnih.gov Several of these compounds showed good anti-inflammatory activities comparable to the reference drug celecoxib. nih.gov Notably, a p-methoxyphenyl derivative demonstrated promising activity and a COX-2 selectivity index better than that of celecoxib. nih.gov Molecular docking studies suggested that this enhanced activity and selectivity could be attributed to an additional alkyl interaction with the side pocket (His75) of the COX-2 enzyme. nih.gov
The anti-inflammatory and analgesic potential of oxazolone derivatives has been confirmed in preclinical animal models. The carrageenan-induced paw edema test, a standard model for evaluating acute inflammation, has been used to assess these compounds. qu.edu.qa In these studies, newly synthesized oxazole (B20620) derivatives demonstrated a significant reduction in paw edema, indicating potent anti-inflammatory effects. qu.edu.qa
The analgesic (pain-relieving) activity has been assessed using established pharmacological tests such as the acetic acid-induced writhing test and the hot plate test in mice. neuroquantology.comresearchgate.net Several oxazolone derivatives showed promising analgesic activity, with some compounds performing favorably when compared to the standard drug pentazocine. researchgate.net In one study, a derivative containing a benzene (B151609) sulfonamide moiety exhibited 100% protection in an analgesic activity assay. nih.gov
| Activity | Preclinical Model | Key Findings |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema | Oxazolone derivatives showed a pronounced reduction in paw volume, indicating significant anti-edema effects. qu.edu.qa |
| Analgesic | Acetic acid-induced writhing test | Several derivatives demonstrated significant analgesic activity. neuroquantology.comresearchgate.net |
| Analgesic | Hot plate test | Some derivatives showed promising activity comparable to the standard drug pentazocine. researchgate.net |
Anticancer and Antiproliferative Investigations
Preliminary research has explored the cytotoxic effects of this compound derivatives against cancer cell lines. The derivative 4-benzylidene-2-methyl-oxazoline-5-one was observed to induce cell death through toxic effects on the MCF-7 human breast cancer cell line. umz.ac.irumz.ac.ir
The investigation showed that the compound exhibited cytotoxic effects and significantly decreased cell viability at concentrations of 0.01, 0.1, and 1 mg/ml. umz.ac.ir Interestingly, it was noted that concentrations equivalent to the minimum inhibitory concentration (MIC) for bacteria did not produce a significant cytotoxic effect on the MCF-7 cells, whereas cell death did occur at higher concentrations. umz.ac.ir This suggests a concentration-dependent mechanism for its antiproliferative activity.
| Compound | Cell Line | Activity | Effective Concentrations |
|---|---|---|---|
| 4-benzylidene-2-methyl-oxazoline-5-one | MCF-7 (Breast Cancer) | Cytotoxic / Antiproliferative | 0.01, 0.1, and 1 mg/mL |
Data sourced from Mortazavi et al., Journal of Genetic Resources, 2024. umz.ac.ir
Antidiabetic Research
Derivatives of this compound have also been investigated for their potential in managing diabetes, primarily through the modulation of glucose metabolism and interaction with key regulatory proteins.
One of the key strategies in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. acs.orgresearchgate.net A study on synthetic 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives demonstrated their potential in this area. acs.orgresearchgate.netsemanticscholar.orgdoaj.org
The in vitro inhibitory activities of these compounds against α-amylase and α-glucosidase were evaluated. The results indicated that compound 5e exhibited the highest inhibition against the α-amylase enzyme, while compound 5b showed the most potent inhibition of the α-glucosidase enzyme. researchgate.net Kinetic studies revealed a mixed inhibition pattern for these derivatives, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
Furthermore, these derivatives were assessed for their ability to inhibit protein glycation, a process implicated in diabetic complications. Compound 5e demonstrated strong inhibitory effects at higher concentrations. researchgate.net The study also showed that compound 5e had the maximum potential to facilitate glucose transport across the cell membrane in a yeast cell assay. researchgate.net These findings suggest that the number and position of hydroxyl groups on the phenyl ring are crucial for the observed antidiabetic activities. acs.orgresearchgate.net
| Compound | Target Enzyme | Activity Metric | Value (mg/mL) | Source |
|---|---|---|---|---|
| Compound 5b | α-Glucosidase | IC50 | Not specified, but highest inhibition | researchgate.net |
| Compound 5e | α-Amylase | IC50 | Not specified, but highest inhibition | researchgate.net |
| Acarbose (Standard) | α-Glucosidase | IC50 | 0.994 ± 0.38 | researchgate.net |
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating glucose and lipid metabolism. researchgate.net PPARγ, in particular, is a well-established target for insulin-sensitizing drugs. nih.gov
Research into oxazole-containing compounds has identified them as potential PPAR agonists. nih.govingentaconnect.com One study described α-alkoxy arylpropanoic acids containing a 2-phenyloxazole-4-yl-alkyl moiety as potent activators of PPARγ. nih.govingentaconnect.com While aiming to develop predominant PPARα agonists, the study highlighted the significant PPARγ activity of this chemical class. nih.gov
Another study focused on designing novel 1,3-dioxane (B1201747) carboxylic acid derivatives with an oxazole moiety to act as PPARα/γ dual agonists. nih.gov Computational studies have also been employed to design and predict the toxicity of oxazole derivatives that target PPARγ, suggesting that this scaffold can be optimized for potent and selective interaction with the receptor's ligand-binding domain. jcchems.com The activation of PPARγ by these derivatives is a key mechanism underlying their potential antidiabetic effects, similar to the action of thiazolidinedione drugs.
Antioxidant and Other Biological Activities
Beyond their anticancer and antidiabetic potential, this compound derivatives have demonstrated notable antioxidant properties in various in vitro assays.
Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidant agents can mitigate this damage. nih.gov A series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives (E1-E10 ) were synthesized and evaluated for their antioxidant activity. nih.govturkjps.org
The study assessed the inhibition of lipid peroxidation (LP) and the effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. nih.govturkjps.org Among the tested compounds, compound E3 was the most active, inhibiting microsomal EROD activity by 89% at a 10⁻³ M concentration, which was more effective than the specific inhibitor caffeine (B1668208) (85% inhibition). nih.govturkjps.org This indicates that these oxazolone derivatives can significantly counteract oxidative processes. Other studies have also highlighted the ability of oxazolone derivatives to reduce lipid peroxidation. qu.edu.qa
| Compound | Assay | Concentration | % Inhibition | Source |
|---|---|---|---|---|
| Compound E3 | EROD Activity | 10⁻³ M | 89% | nih.govturkjps.org |
| Caffeine (Reference) | EROD Activity | 10⁻³ M | 85% | nih.govturkjps.org |
Antiviral, Antitubercular, Antiparasitic, Anti-obesitic, Anti-neuropathic Activities (Mechanistic Studies)
Antiviral Activity
Derivatives of the oxazole scaffold have been investigated for their potential as antiviral agents, with research pointing towards several mechanisms of action. A series of synthetic oxazole-based macrocycles has demonstrated activity against SARS-CoV-2. nih.gov Mechanistic studies on the most active of these compounds revealed they primarily exert a virucidal effect, meaning they act directly on the virion to inactivate it. nih.gov Additionally, some of these compounds were found to inhibit viral replication and, to a lesser extent, viral adsorption to host cells. nih.gov For instance, one of the tested macrocycles, compound 15a , showed a virucidal effect of up to 90% and inhibited viral replication by up to 50% at a 20 µM concentration. nih.gov Another compound, 14 , displayed a 65% inhibitory effect on virus adsorption and a 60% inhibitory effect on viral replication. nih.gov Further in silico and in vitro studies have suggested that oxazole derivatives may target key viral enzymes. Docking analyses of certain oxazole and thiazole (B1198619) derivatives against human cytomegalovirus (HCMV) identified the viral DNA polymerase as a likely biotarget. nih.gov Similarly, acylhydrazone-oxazole hybrids have been evaluated in silico, with docking studies suggesting potential interaction with the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. mdpi.com
Antitubercular Activity
The oxazole and its reduced form, oxazoline (B21484), have been identified as promising scaffolds for the development of new agents against Mycobacterium tuberculosis. A significant discovery was the antitubercular activity of an oxazoline-containing intermediate, which led to the synthesis and evaluation of a large series of oxazoline- and oxazole-containing compounds. nih.govnih.gov In general, the oxazole derivatives demonstrated more potent in vitro activity than their oxazoline counterparts. nih.gov
One study focused on a series of 4-(Substituted benzylidene)-2-p-tolyloxazol-5(4H)-ones, which were tested against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net All synthesized compounds in this series showed good to moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 µg/mL. researchgate.net The most active compound identified, 5e , which features three methoxy (B1213986) groups, exhibited notable antitubercular activity and was suggested as a potential lead for further development. researchgate.net While the precise mechanism of action for these oxazolone derivatives was not detailed, the structure-activity relationship studies provide a foundation for optimizing this class of compounds. nih.govresearchgate.net
| Compound | Virus | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Macrocycle 15a | SARS-CoV-2 | Up to 90% virucidal effect; 50% inhibition of replication | Direct virucidal action; Replication inhibition nih.gov |
| Macrocycle 14 | SARS-CoV-2 | 65% inhibition of adsorption; 60% inhibition of replication | Adsorption and replication inhibition nih.gov |
| Oxazole/Thiazole Derivatives | Human Cytomegalovirus (HCMV) | Inhibition of viral activity in vitro | Potential inhibition of viral DNA polymerase (in silico) nih.gov |
Antiparasitic Activity
The oxazole ring is considered an active pharmacophore in the design of compounds with antiparasitic properties. tandfonline.com Research has described the synthesis of 4-aminoquinoline-containing 2,4,5-trisubstituted aminoxazoles, which were evaluated for their in vitro activity against two strains of the malaria parasite, Plasmodium falciparum. derpharmachemica.com Several compounds from this series were identified as being significantly more potent than the standard drug chloroquine, indicating their potential as antimalarial agents. derpharmachemica.com
Anti-obesitic Activity
Certain oxazole derivatives have been shown to possess anti-adipogenic properties, operating through the modulation of key cellular pathways involved in metabolism. A novel N-alkylated oxazole bromide salt, compound 19e , was identified from a library of synthesized compounds for its potent activity in a 3T3-L1 model of adipogenesis. nih.gov Mechanistic studies revealed that this compound inhibits the mitotic clonal expansion of 3T3-L1 preadipocytes. nih.gov Furthermore, it was found to enhance the mitochondrial oxygen consumption rate during the early phase of cellular differentiation. nih.gov This action is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.gov
Anti-neuropathic Activity
A specific class of 2-methyloxazol-5(4H)-one derivatives has been developed as potential agents for managing neuropathic pain through a defined enzymatic inhibition mechanism. nih.gov A series of terphenyl-2-methyloxazol-5(4H)-one derivatives were synthesized and identified as selective, reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov MAGL is the primary enzyme responsible for the degradation of the endocannabinoid neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov By inhibiting MAGL, these compounds increase the levels of 2-AG, which can then modulate physiological processes including pain and inflammation. nih.gov The inhibition of MAGL in the periphery is known to produce antinociceptive effects in animal models of neuropathic pain. nih.gov Among the synthesized compounds, compound 20b emerged as a potent reversible MAGL inhibitor with an IC50 value of 348 nM and good selectivity over the related enzyme FAAH. nih.gov
Quorum Sensing Inhibition Mechanisms
While research specifically on this compound derivatives as quorum sensing (QS) inhibitors is limited, studies on structurally related azole compounds provide insights into potential mechanisms. Quorum sensing is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation, making it an attractive target for anti-infective agents. frontiersin.orgnih.gov
Derivatives of 1,3,4-oxadiazole, which also feature a five-membered azole ring, have been designed as mimics of N-acylated L-homoserine lactones (AHLs), the autoinducer signaling molecules used by bacteria like Pseudomonas aeruginosa. nih.gov These mimics are designed to act as antagonists at the AHL receptors, such as LasR and RhlR. nih.gov By binding to these receptors without initiating the signaling cascade, they competitively inhibit the binding of the natural autoinducers, thereby disrupting the QS system. This disruption leads to a reduction in the production of virulence factors and inhibits biofilm formation. nih.gov For example, the oxadiazole derivative 3a significantly reduced protease activity, pyocyanin (B1662382) production, and biofilm formation in P. aeruginosa. nih.gov Molecular docking studies supported the hypothesis that this compound has a high binding affinity for the LasR and RhlR receptor active sites. nih.gov In silico strategies have also been employed to identify other azole derivatives as potential QS inhibitors by targeting enzymes involved in the synthesis of QS signal molecules, such as PqsD in P. aeruginosa. semanticscholar.orgresearchgate.net
Enzyme Inhibition (e.g., Trypsin, Tyrosinase, Urease)
Trypsin Inhibition
Research into the inhibition of the serine protease trypsin has included the evaluation of 1,2,4-oxadiazole (B8745197) derivatives, a class of compounds structurally related to oxazoles. Elevated trypsin activity has been linked to certain pathologies, making it a target for therapeutic intervention. A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives to understand the structural requirements for trypsin inhibition. researchgate.net This computational approach, along with biological evaluation, supports the investigation of azole-based scaffolds as potential trypsin inhibitors. researchgate.net
Tyrosinase Inhibition
Oxazolone derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Overactivity of tyrosinase can lead to hyperpigmentation disorders. A study evaluating seventeen synthesized oxazolone derivatives found that all demonstrated excellent in vitro tyrosinase inhibitory properties, with IC50 values ranging from 1.23 µM to 17.73 µM. researchgate.net This potency was comparable or superior to standard inhibitors like kojic acid (IC50 = 16.67 µM) and L-mimosine (IC50 = 3.68 µM). researchgate.net Kinetic studies on some 2-arylbenzothiazole derivatives, which are structurally related, revealed a competitive mode of inhibition for both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com In silico docking studies suggested that key structural features, such as 2,4-hydroxyl substituents on a phenyl ring, play an important role in binding to the active site of both mushroom and human tyrosinase. mdpi.com The most potent compound in one study, compound 1b (4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol), had an IC50 value of 0.2 µM, which was 55-fold more potent than kojic acid. mdpi.com
| Enzyme | Compound Class | Key Findings | Mechanism of Inhibition |
|---|---|---|---|
| Monoacylglycerol Lipase (MAGL) | Terphenyl-2-methyloxazol-5(4H)-one | Compound 20b: IC50 = 348 nM nih.gov | Reversible, selective inhibition nih.gov |
| Tyrosinase | Oxazolone derivatives | IC50 values from 1.23 to 17.73 µM researchgate.net | Competitive inhibition (in related structures) mdpi.com |
| Urease | 2-Amino-6-arylbenzothiazoles | Compound 3e: IC50 = 26.35 µg/mL mdpi.com | Inhibition activity influenced by electron-donating groups mdpi.com |
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections by pathogens such as Helicobacter pylori. The inhibition of this enzyme is a strategy to combat these infections. nih.govmdpi.com Studies on 2-amino-6-arylbenzothiazoles, which contain a related heterocyclic core, have shown them to be potent urease inhibitors. mdpi.com In one study, all synthesized compounds exhibited very good to excellent urease inhibition. mdpi.com The most active compound, 6-phenylbenzo[d]thiazole-2-amine (3e) , had an IC50 value of 26.35 µg/mL. mdpi.com Structure-activity relationship studies indicated that the presence of electron-donating functional groups on the compounds generally led to higher anti-urease activity. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Building Blocks
Unsaturated 5(4H)-oxazolones are recognized for their versatility in organic synthesis. csic.es They serve as precursors to a variety of other molecular structures, including other heterocyclic systems and derivatives of α-amino acids. csic.es
Precursors for Amino Acid Derivatives and Peptides
Oxazolones are established as key intermediates in the synthesis of amino acid derivatives. researchgate.netresearchgate.net The nucleophilic opening of the oxazolone (B7731731) ring provides a direct route to α,β-dehydroamino acid derivatives, which are crucial precursors for α-amino acids. csic.es While the broader class of 5(4H)-oxazolones are extensively used in peptide and α-amino acid chemistry, their activation during peptide synthesis can sometimes lead to epimerization through an oxazol-5(4H)-one intermediate. koreascience.krmdpi.com The development of methods for the oxidative diversification of amino acids and peptides has highlighted the importance of versatile intermediates, with strategies focusing on the modification of amino acids like proline to create a range of unnatural amino acids. nih.gov
Synthesis of Complex Natural Products and Analogues
The synthesis of complex natural products often relies on the strategic use of versatile building blocks to construct intricate molecular architectures. iaea.orgengineering.org.cn While direct applications of 2-methyloxazol-5-ol in the total synthesis of specific complex natural products are not extensively documented in the provided results, the oxazole (B20620) moiety itself is a component of various natural products. researchgate.net The general utility of oxazolones as synthetic intermediates suggests their potential role in the broader field of natural product synthesis. rsc.org For instance, the synthesis of fragments of complex molecules like phorboxazoles has involved intermediates containing a 2-methyloxazole (B1590312) structure. whiterose.ac.uk
Foundation for Diversified Heterocyclic Scaffolds (e.g., Imidazoles, Pyrazoles)
2-Methyloxazol-5-one and its derivatives are valuable precursors for the synthesis of other heterocyclic systems. researchgate.net A significant application is in the synthesis of imidazole (B134444) derivatives. scholarsresearchlibrary.combibliomed.orgsci-hub.se For example, 4-benzylidene-2-methyloxazol-5-one can be condensed with 2-amino substituted benzothiazoles to yield 4-benzylidene-1-(substituted-2-benzothiazolyl)-2-methyl-1H-imidazol-5(4H)-ones. scholarsresearchlibrary.com The conversion of oxazol-5-ones to imidazoles can also be achieved by heating with amines. researchgate.netclockss.org
Furthermore, these oxazolone derivatives can serve as starting materials for pyrazole (B372694) synthesis. jrespharm.comjrespharm.com The reaction of 1,3-dicarbonyl compounds with hydrazines is a common method for preparing pyrazoles, and the structural features of oxazolones make them suitable precursors for such transformations. organic-chemistry.orgcsic.es The synthesis of pyrazoline derivatives has also been reported starting from related oxazolone structures. nih.govresearchgate.netresearchgate.net
Functional Materials and Molecular Probes
The development of functional materials, including optical sensors and photosensitive molecules, often leverages the unique photophysical properties of specific organic compounds. googleapis.comworktribe.com
Development of Optical Sensors and Fluorophores
The design of fluorescent probes and optical sensors is an active area of research, with applications in various fields, including the detection of pH and heavy metal ions. mdpi.commdpi.comunr.edu.arnih.govmdpi.com The fluorescence properties of a molecule are highly dependent on its structure and environment. nih.govgdut.edu.cn While specific studies detailing the use of this compound itself as a primary fluorophore in optical sensors are not prevalent in the provided search results, derivatives of related heterocyclic systems like oxazoles and imidazoles are known to exhibit interesting photophysical properties. researchgate.netacs.org For instance, some oxazole derivatives have been shown to display high photoluminescence efficiencies and can exhibit reversible fluorescence photoswitching. researchgate.net The development of fluorescent indicators for ions like calcium has also involved oxazole derivatives. google.com The core structure's potential for modification allows for the tuning of its electronic and photophysical properties, a key aspect in the development of new sensors. beilstein-journals.org
Nonlinear Optical Materials
The quest for novel materials with significant nonlinear optical (NLO) properties is a driving force in the advancement of photonics and optoelectronics. Organic molecules have garnered considerable attention in this field due to their large second- and third-order optical nonlinearities, fast response times, and the tunability of their molecular structure to optimize NLO responses. acs.orgacs.org Among the various classes of organic compounds, oxazolone derivatives have emerged as a promising group of materials for NLO applications. acs.orgresearchgate.netresearchgate.net
Research into 4-substituted benzylidene-2-phenyl-5-oxazolones has demonstrated their potential as NLO materials. Studies utilizing the Z-scan technique have been conducted to investigate the third-order nonlinear optical properties of these compounds. For instance, the nonlinear optical study of 4-(4'-N,N-dimethyl benzylidene)-2-phenyl oxazol-5-(4H)-one has been reported, highlighting the role of intramolecular charge transfer from the dimethylamino group to the carbonyl group in its NLO response. researchgate.net The general structure of these push-pull systems, where an electron-donating group and an electron-accepting group are connected through a π-conjugated system, is a key factor in enhancing the molecular hyperpolarizability. researchgate.netnih.gov
A systematic investigation into the optical properties of triphenylamine (B166846) (TPA)-based donor-acceptor fluorophores, including (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (TPA-BMO), has shown that the solvent polarity can significantly affect their linear and nonlinear optical properties. researchgate.netresearchgate.net Furthermore, copolymers incorporating oxazolone chromophores have been shown to exhibit a higher nonlinear optical effect compared to the individual oxazolone derivatives, suggesting that polymer-based systems could be a viable route to practical device applications. rsc.orgrsc.org
Computational studies, often employing Density Functional Theory (DFT), play a crucial role in predicting and understanding the NLO properties of oxazolone derivatives. researchgate.netnih.govfrontiersin.org These theoretical investigations help in elucidating the relationship between molecular structure and hyperpolarizability, guiding the synthesis of new materials with enhanced NLO characteristics. For example, calculations on various oxazolone derivatives have shown that the extent of charge transfer, controlled by the donor and acceptor moieties, is a critical parameter for tuning the NLO response. nih.gov
The table below summarizes the nonlinear optical properties of a representative oxazolone derivative.
| Compound | Technique | Solvent | Second-Order NLO Susceptibility (χ(2)) | Third-Order NLO Susceptibility (χ(3)) | Reference |
| 4-(4'-N,N-dimethyl benzylidene)-2-phenyl oxazol-5-(4H)-one | Z-scan | Various | Not Reported | Studied | researchgate.net |
| (Z)-4-benzylidene-2-methyloxazol-5(4H)-one derivative (TPA-BMO) | Z-scan | Various | Not Reported | Studied | researchgate.netresearchgate.net |
| Oxazolone-containing polymers | - | Film | - | Higher than monomer | rsc.orgrsc.org |
Electropolymerizable Derivatives
Electropolymerization is a versatile technique for the fabrication of thin polymer films directly onto electrode surfaces, offering precise control over film thickness and morphology. nih.govnsf.gov This method is particularly attractive for creating functional polymer coatings for applications in sensors, electrochromic devices, and energy storage. The incorporation of specific functionalities into the monomer units allows for the tailoring of the resulting polymer's properties.
In this context, derivatives of 2-methyloxazol-5-one have been investigated as potential electropolymerizable monomers. By introducing polymerizable moieties, such as a thienyl group, into the oxazolone structure, it is possible to create monomers that can undergo electrochemical polymerization. researchgate.netepstem.net For example, novel oxazol-5-one derivatives have been synthesized with a 3-thienyl group at the 2-position of the oxazol-5-one ring. researchgate.net This thiophene (B33073) unit provides the necessary site for electrochemical polymerization, leading to the formation of a conductive polymer film on the electrode surface. researchgate.netepstem.net
The synthesis of such monomers often follows the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acyl amino acids with carbonyl compounds. researchgate.net For instance, 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one and 4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one are two examples of such monomers that have been successfully synthesized and electropolymerized. researchgate.net The electrochemical behavior of these monomers has been studied using cyclic voltammetry, which confirms their ability to form polymeric films. researchgate.net
The resulting poly(oxazolone) films have been characterized by various techniques, including cyclic voltammetry, electrochemical impedance spectroscopy, and scanning electron microscopy, to confirm the polymeric deposition and to study the properties of the films. researchgate.net The table below presents data on the electropolymerization of a thiophene-containing oxazolone derivative.
| Monomer | Polymerization Method | Electrode | Potential Range (V vs. Ag/AgCl) | Resulting Polymer Film | Reference |
| 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one | Cyclic Voltammetry | - | - | Polymeric deposition confirmed | researchgate.net |
| 4,4')-2,2'-(diazen-1,2 diylbis(4,1 phenylene))bis(4 (thiophene-2-ylmethylene) oxazol-5(4H)-one) | Cyclic Voltammetry | Pencil Graphite Electrode (PGE) | +0.20 to +2.00 | Conductive polymer film | epstem.net |
These studies demonstrate the feasibility of creating electropolymerizable derivatives from the 2-methyloxazol-5-one scaffold, opening up possibilities for the development of novel functional materials.
Catalysis and Ligand Design
Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com The design and synthesis of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate are central to the success of this field. nih.gov Among the privileged classes of chiral ligands, those containing an oxazoline (B21484) ring have proven to be exceptionally versatile and effective in a wide range of metal-catalyzed asymmetric reactions. researchgate.netnih.govunl.ptmdpi.com
The general synthetic strategy for creating C2-symmetric bis(oxazoline) ligands, a prominent type of chiral ligand, often involves the condensation of a dicarbonyl compound with two equivalents of a chiral amino alcohol. researchgate.netmdpi.com The chirality of the resulting ligand is derived from the enantiomerically pure amino alcohol, which is frequently obtained from the chiral pool, such as from amino acids like (S)-valine. nih.gov While a direct synthetic route from this compound to these ligands is not prominently documented, the oxazolone core represents a "masked" amino acid structure. mdpi.com The Erlenmeyer-Plöchl synthesis of oxazolones from N-acyl amino acids underscores this connection. researchgate.net It is conceivable that derivatives of 2-methyloxazol-5-one could serve as precursors for the synthesis of novel chiral ligands, potentially through ring-opening and subsequent modification to form a structure amenable to coordination with a metal center.
The effectiveness of bis(oxazoline) ligands is demonstrated in numerous asymmetric transformations, including Friedel-Crafts alkylations, where they can achieve high enantioselectivities. researchgate.netnih.gov For example, copper(II) complexes of bis(oxazolinyl)thiophene ligands have been successfully used in the asymmetric Friedel-Crafts alkylation of indoles with β-nitroolefins, yielding products with good to high enantiomeric excesses. researchgate.net The steric and electronic properties of the substituents on the oxazoline ring and the backbone connecting the two rings can be fine-tuned to optimize the catalytic performance for a specific reaction. nih.govnih.gov
The table below provides examples of asymmetric reactions catalyzed by metal complexes of chiral oxazoline-containing ligands, illustrating their effectiveness.
| Ligand Type | Metal | Reaction | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Bis(oxazolinyl)thiophene | Cu(II) | Friedel-Crafts Alkylation | Indole and β-nitroolefin | up to 81% | researchgate.net |
| gem-Disubstituted Bis(oxazoline) | Zn(II) | Friedel-Crafts Alkylation | Indole and nitroalkenes | up to 74% | nih.gov |
| gem-Disubstituted Bis(oxazoline) | Zn(II) | Friedel-Crafts Alkylation | 2-Methoxyfuran and nitroalkenes | up to 95% | nih.gov |
| SPIROL-based bis-Oxazoline | Cu(I) | Phenol OH insertion | Phenol and diazoester | - | mdpi.com |
The continued development of new chiral ligands is essential for expanding the scope and efficiency of asymmetric catalysis. The structural motif of this compound, with its inherent chirality and reactive functional groups, presents an intriguing, though not yet fully explored, platform for the design of novel ligand architectures.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways
The efficiency and sustainability of chemical synthesis are paramount in modern chemistry. Future efforts in the synthesis of 2-Methyloxazol-5-ol will likely focus on greener and more efficient routes that improve upon classical methods like the Robinson-Gabriel synthesis.
The principles of green chemistry, such as maximizing atom economy and utilizing environmentally benign solvents, are central to developing next-generation synthetic pathways. chemijournal.comnih.gov Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govrsc.org Addition and rearrangement reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the final product. scranton.edu
Future research should explore synthetic strategies that minimize waste and energy consumption. ijpsonline.com This includes the use of water as a solvent, employing bio-based starting materials, and utilizing energy-efficient techniques like microwave-assisted synthesis. nih.govtandfonline.com For instance, adapting classical cyclization reactions to use recyclable catalysts and aqueous media could significantly reduce the environmental footprint of this compound production. chemijournal.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also enhance both step and atom economy. ijpsonline.com
| Principle | Application to this compound Synthesis |
|---|---|
| Atom Economy | Designing syntheses, such as cycloaddition reactions, that incorporate the maximum number of atoms from reactants into the final product. rsc.org |
| Use of Safer Solvents | Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents (e.g., ethyl lactate). nih.govyork.ac.uk |
| Energy Efficiency | Employing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijpsonline.com |
| Use of Renewable Feedstocks | Investigating synthetic routes that start from bio-derived platform molecules instead of petroleum-based precursors. mdpi.com |
Catalysis is a cornerstone of efficient organic synthesis. Moving beyond stoichiometric reagents, the discovery of novel catalytic systems offers a path to higher yields, greater selectivity, and milder reaction conditions. Research into metal-based catalysts, including those based on palladium, copper, gold, and ruthenium, has already yielded efficient methods for constructing the oxazole (B20620) ring. tandfonline.comorganic-chemistry.org For example, palladium-catalyzed cross-coupling reactions can be used for the direct arylation of the oxazole core, allowing for the synthesis of complex derivatives. tandfonline.com
Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, presents a promising metal-free alternative. rsc.org Bifunctional catalysts that can activate multiple reactants simultaneously could streamline the synthesis of the this compound scaffold. rsc.org Future work will likely focus on developing catalysts that are not only highly active and selective but also recoverable and reusable, further enhancing the sustainability of the synthetic process. organic-chemistry.org
| Catalyst Type | Metal/Compound | Potential Advantage for this compound Synthesis |
|---|---|---|
| Metal-Based | Palladium (Pd), Copper (Cu), Gold (Au) | High efficiency in cyclization and cross-coupling reactions. tandfonline.com |
| Metal-Based | Nickel (Ni) | Enables Suzuki-Miyaura coupling reactions for creating substituted oxazoles. ijpsonline.com |
| Organocatalyst | Urea-tertiary amine derivatives | Enables enantioselective transformations, metal-free synthesis. rsc.org |
| Biocatalyst | Natural Clays | Environmentally friendly and cost-effective for condensation reactions. tandfonline.com |
Advanced Spectroscopic and Computational Elucidation
A deep understanding of the structure and properties of this compound is crucial for its development. Integrating advanced spectroscopic techniques with powerful computational models will enable a more precise and predictive approach to studying this molecule.
While individual spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful, their combined use provides a comprehensive and unambiguous structural confirmation. youtube.comarxiv.orgyoutube.com Future research should focus on creating a detailed and integrated spectroscopic profile for this compound. This involves correlating data from various methods to understand its electronic structure, vibrational modes, and fragmentation patterns. For example, 2D NMR techniques can reveal through-bond and through-space correlations, providing definitive assignments of all proton and carbon signals, which is essential for confirming the precise isomeric structure and tautomeric form. youtube.com
| Spectroscopic Method | Expected Key Feature | Information Provided |
|---|---|---|
| 1H NMR | Singlet for the C2-methyl group; signal for the C4-proton; broad singlet for the hydroxyl proton. | Proton environment and connectivity. |
| 13C NMR | Signals for C2, C4, and C5 of the oxazole ring; signal for the methyl carbon. | Carbon skeleton of the molecule. |
| IR Spectroscopy | Broad O-H stretch; C=N stretch; C-O-C stretches characteristic of the oxazole ring. | Presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight of C4H5NO2. | Molecular weight and fragmentation pattern. |
Computational chemistry offers powerful tools for predicting molecular properties and reactivity before a compound is ever synthesized. nih.gov By refining computational models, such as those based on Density Functional Theory (DFT), researchers can accurately predict the spectroscopic signatures (NMR, IR) of this compound and its potential tautomers. This predictive capability can aid in the interpretation of experimental data and confirm structural assignments.
Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties. nih.gov For biological applications, molecular docking and molecular dynamics simulations can be employed to predict how this compound might interact with specific protein targets, providing valuable insights to guide the design of new bioactive molecules. smolecule.comnih.gov
Exploration of Bioactivity Mechanisms and Targets
The oxazole scaffold is a well-known pharmacophore present in numerous bioactive compounds. africanjournalofbiomedicalresearch.com A significant emerging opportunity lies in exploring the specific biological activities of this compound. Research on structurally related 2-methyloxazol-5(4H)-one derivatives has revealed potent and reversible inhibitory activity against monoacylglycerol lipase (B570770) (MAGL). nih.gov
MAGL is a key enzyme in the endocannabinoid system, responsible for breaking down the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects such as pain relief, reduction of inflammation, and anti-anxiety responses. nih.gov Given this precedent, a primary direction for future research is to investigate whether this compound itself acts as a MAGL inhibitor.
Initial studies would involve in vitro enzyme assays to determine the inhibitory potency (e.g., IC₅₀ value) of this compound against MAGL. Subsequent research could explore the mechanism of inhibition (e.g., reversible vs. irreversible) and its selectivity over other related enzymes like fatty acid amide hydrolase (FAAH). nih.gov If promising activity is found, further studies could investigate its effects in cell-based models and explore its potential for treating conditions like neuropathic pain, inflammation, or certain types of cancer where MAGL is upregulated. nih.gov
Deepening Understanding of Molecular Interactions and Biological Pathways
The 2-methyloxazol-5(4H)-one ring has been identified as a critical pharmacophore in the development of reversible inhibitors for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Modeling studies have revealed that this ring structure interacts with the catalytic serine residue (S122) of the enzyme. Future research will likely focus on elucidating the precise nature of these molecular interactions. Advanced techniques such as co-crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy could provide a more detailed picture of the binding modes and the conformational changes induced in both the ligand and the enzyme upon interaction.
Understanding the broader biological pathways influenced by the modulation of targets like MAGL is another crucial avenue. Beyond the endocannabinoid system, the downstream effects of inhibiting such enzymes could have implications for various signaling cascades involved in inflammation, neuroprotection, and cancer progression.
Identification of Novel Biological Targets
While MAGL is a primary target of interest for 2-methyloxazol-5(4H)-one derivatives, the inherent reactivity and structural features of the oxazole core suggest the potential for interaction with other biological targets. High-throughput screening of this compound and its derivatives against diverse panels of enzymes, receptors, and ion channels could uncover novel therapeutic opportunities. The exploration of its effects on kinases, proteases, and other hydrolases may reveal unexpected activities, paving the way for new drug discovery programs.
Innovative Applications Beyond Traditional Boundaries
Novel Material Science Applications
The application of oxazole-containing compounds in material science is an emerging field. The rigid, planar structure and the presence of heteroatoms in the oxazole ring can impart unique photophysical and electronic properties. While specific research on this compound in this area is yet to be published, the functionalization of the oxazole core is a known strategy for creating novel organic materials. Potential applications could include the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. The ability to tune the electronic properties of the oxazole ring through substitution makes it an attractive building block for designing materials with tailored optical and electronic characteristics.
Applications in Chemical Biology and Diagnostics
The oxazole scaffold is a component of some fluorescent probes used in chemical biology and diagnostics. These probes are designed to detect specific ions, molecules, or changes in the cellular environment. The inherent fluorescence of certain oxazole derivatives can be modulated by their interaction with a target analyte, leading to a measurable change in the fluorescent signal. Although the specific utility of this compound as a diagnostic tool has not been explored, its structure presents a platform for the design of novel fluorescent probes. By attaching specific recognition motifs to the oxazole core, it may be possible to develop sensors for biologically important species, with applications in cellular imaging and disease diagnostics.
Addressing Challenges in Oxazole Research
Strategies for Poorly Expressed Biosynthetic Gene Clusters
The vast potential of microorganisms to produce novel natural products, including potentially uncharacterized oxazole compounds, is often locked within silent or poorly expressed biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgnih.gov Under standard laboratory conditions, a majority of these BGCs are not transcribed, rendering their corresponding metabolites undiscovered. nih.govfrontiersin.orgnih.govresearchgate.net Activating these "cryptic" pathways is a significant frontier in natural product discovery. Future research aimed at elucidating and producing this compound, should its BGC be identified as silent, would likely rely on a suite of advanced strategies designed to awaken these genetic blueprints. These strategies can be broadly categorized into genetic manipulation within the native host, heterologous expression in a surrogate host, and culture-based induction methods.
A primary challenge in the field is that many microorganisms house significantly more BGCs than are expressed under laboratory settings. nih.gov The signaling cues that trigger the expression of these silent gene clusters in their natural environments are largely unknown, necessitating the development of targeted activation techniques. frontiersin.org
Genetic and Regulatory Manipulation
Directly engineering the native producer is a powerful approach to activate a silent BGC. This often involves modifying the regulatory network that governs the expression of the gene cluster. frontiersin.org
Manipulation of Regulatory Genes: BGCs frequently contain their own pathway-specific regulatory genes, which can either activate or repress transcription. A common and effective strategy is to inactivate repressor genes or overexpress activator genes. researchgate.net For instance, the deletion of the forJ gene, a MarR-family transcriptional repressor, resulted in a five-fold increase in formicamycin biosynthesis and activated its production in liquid culture, where it was previously unobserved. biorxiv.org This de-repression also led to the production of two new formicamycin congeners. biorxiv.org
Promoter Engineering: The native promoters within a silent BGC can be replaced with strong, constitutive, or well-characterized inducible promoters. researchgate.netresearchgate.net This refactoring approach uncouples the BGC from its native regulatory control, forcing its expression.
Transcription Factor Decoys: A novel strategy involves using transcription factor decoys to sequester repressors that may be silencing a BGC. This technique has been successfully used to activate large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, leading to the characterization of a new oxazole family compound. nih.gov
Heterologous Expression and BGC Refactoring
When genetic manipulation of the native host is difficult or the organism is unculturable, the entire BGC can be cloned and moved into a well-characterized, genetically tractable heterologous host. nih.govnih.govmdpi.com
Host Selection: The choice of a surrogate host is critical. Strains like Streptomyces albus J1074 or Aspergillus nidulans are often used due to their established genetic tools and clean metabolic backgrounds. researchgate.netresearchgate.net Successful heterologous expression enables the production of natural products from otherwise inaccessible sources, such as unculturable marine microorganisms. mdpi.com
BGC Cloning and Refactoring: Cloning large BGCs (which can exceed 100 kb) is a significant technical challenge. nih.govst-andrews.ac.uk Once cloned, the BGC often requires "refactoring," a synthetic biology approach where the cluster is redesigned for optimal expression in the new host. nih.govnih.gov This can involve replacing promoters, optimizing gene expression, and ensuring the host provides the necessary precursor molecules. researchgate.net The heterologous expression of the inthomycin BGC was a key step in elucidating its biosynthetic pathway and identifying Itm15 as the cyclodehydratase responsible for forming the oxazole ring. nih.govnih.gov
Culture-Based and Epigenetic Approaches
Altering cultivation conditions can sometimes trigger the expression of silent BGCs by mimicking environmental cues.
OSMAC Approach: The "One Strain Many Compounds" (OSMAC) strategy involves systematically varying culture parameters such as media composition, temperature, pH, and aeration to induce the production of different metabolites. frontiersin.orgencyclopedia.pub
Co-cultivation: Growing the producing organism alongside other microorganisms can induce interspecies cross-talk, which may activate defense-related silent BGCs. encyclopedia.pub
Epigenetic Modification: The expression of BGCs can be regulated by chromatin remodeling. The use of small-molecule epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, can alter the chromatin state and lead to the transcription of previously silent gene clusters. frontiersin.org
Bioinformatics in Guiding Strategy
Modern genome mining relies heavily on bioinformatics tools to identify and annotate putative BGCs within genomic data. nih.govfloraandfona.org.in Tools like antiSMASH and PRISM can predict the class of natural product a BGC might produce, which helps prioritize clusters for activation efforts. nih.govfloraandfona.org.inacs.org Furthermore, machine learning methods are being developed to predict the biological activity of a natural product directly from its BGC sequence, providing a powerful tool for identifying promising clusters. acs.org
Table 1: Strategies for Activating Poorly Expressed Biosynthetic Gene Clusters
| Strategy | Description | Key Advantages | Research Findings/Examples |
|---|---|---|---|
| Regulatory Gene Manipulation | Overexpression of pathway-specific activators or deletion of repressors within the native host. researchgate.net | Targeted activation of a specific BGC; can lead to significant yield increases. | Deletion of the repressor forJ increased formicamycin production 5-fold and activated biosynthesis in liquid culture. biorxiv.org |
| Promoter Engineering | Replacing native promoters in a BGC with strong, constitutive, or inducible promoters. researchgate.netresearchgate.net | Bypasses complex native regulatory circuits, forcing expression. | Used as a key part of BGC refactoring to activate silent clusters for novel compound discovery. researchgate.net |
| Heterologous Expression | Cloning an entire BGC and expressing it in a genetically tractable surrogate host. nih.govmdpi.com | Enables production from unculturable or genetically difficult organisms; allows for easier genetic manipulation. | The inthomycin BGC was heterologously expressed to confirm the function of enzymes involved in oxazole ring formation. nih.govnih.gov |
| BGC Refactoring | A synthetic biology approach to redesign a BGC for optimized expression, often in a heterologous host. nih.govnih.gov | Can dramatically improve product yields and enable combinatorial biosynthesis. | Multiplexed refactoring by simultaneously replacing multiple native promoters can trigger silent BGCs. researchgate.net |
| OSMAC Approach | Systematically altering culture conditions (media, pH, temperature) to induce metabolite production. frontiersin.orgencyclopedia.pub | Simple to implement; can reveal multiple cryptic metabolites from a single strain. | Variation in growth conditions led to the production of novel aspoquinolone alkaloids from Aspergillus nidulans. encyclopedia.pub |
| Transcription Factor Decoy | Introduction of DNA sequences that mimic promoter binding sites to sequester transcriptional repressors. | A targeted method to activate large, silent PKS/NRPS clusters. | Led to the discovery of a novel oxazole family compound from a 98-kb silent BGC in Streptomyces. nih.gov |
Table 2: Selected Bioinformatics Tools for BGC Identification and Analysis
| Tool | Primary Function | Relevance to Activating Poorly Expressed BGCs |
|---|---|---|
| antiSMASH | Identifies and annotates a wide range of secondary metabolite BGCs in genomic sequences. floraandfona.org.innih.gov | Essential first step to locate and prioritize silent BGCs for targeted activation strategies. nih.govacs.org |
| PRISM | Predicts BGCs and can infer the chemical structure and biological activity of the encoded natural product. nih.govfloraandfona.org.inacs.org | Helps in prioritizing BGCs that are likely to produce compounds with desired activities. |
| ClusterFinder | A probabilistic algorithm that discovers metabolic gene clusters in bacterial genomes without prior knowledge of signature enzymes. nih.gov | Useful for identifying novel types of BGCs that might be missed by other tools. |
| NP.searcher | Identifies putative BGCs by searching for "signature" enzymes like PKS and NRPS. nih.govoup.com | A foundational tool for genome mining efforts aimed at finding specific classes of BGCs. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyloxazol-5-ol and its derivatives in laboratory settings?
- Methodology :
- Cycloaddition reactions : Oxazole derivatives like this compound are commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity and yield .
- Condensation and cyclization : Analogous compounds (e.g., thiadiazole-triazole hybrids) are synthesized by reacting hydrazides with isothiocyanates, followed by cyclization in acidic or basic media. For example, acetic acid hydrazide derivatives can form thiosemicarbazides, which cyclize to yield heterocyclic cores .
- Catalytic optimization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce aryl/alkyl substituents to the oxazole ring, enhancing structural diversity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR spectroscopy : - and -NMR are used to confirm substituent positions and ring structure. For example, oxazole protons typically resonate at δ 6.5–8.5 ppm in -NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for derivatives with complex substituents .
- Elemental analysis : Combustion analysis (C, H, N) ensures stoichiometric consistency with theoretical values, as demonstrated in triazolo-thiadiazole derivatives .
Q. How are preliminary biological activities (e.g., antimicrobial, antioxidant) screened for this compound analogs?
- Methodology :
- In vitro assays :
- Antioxidant activity : DPPH radical scavenging and ferric-reducing power assays quantify electron-donating capacity. Thiosemicarbazide derivatives showed IC values ranging from 12–45 μM in DPPH tests .
- Antimicrobial screening : Agar diffusion or microdilution methods determine MIC (minimum inhibitory concentration) against bacterial/fungal strains. Substituents like halogens or methoxy groups enhance activity .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized under varying reaction conditions?
- Methodology :
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency for oxazole derivatives, while ethanol/water mixtures aid in recrystallization .
- Catalyst screening : Triethylamine or KCO accelerates condensation steps, as seen in thiazolo-triazole syntheses (yields improved by 15–20% with catalytic bases) .
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) for heterocyclic systems, minimizing side-product formation .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Reproducibility checks : Standardize assay protocols (e.g., cell line viability, DPPH concentration) to minimize variability. For example, discrepancies in antioxidant IC values may arise from differing radical concentrations .
- Statistical analysis : Use ANOVA or regression models to correlate substituent electronic effects (e.g., Hammett σ values) with activity trends. Fluorine or nitro groups often enhance potency due to electron-withdrawing effects .
- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., benzoxazole vs. thiazole analogs) to identify scaffold-specific trends .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Software like AutoDock Vina simulates binding poses with enzymes (e.g., COX-2 or α-glucosidase). Docking scores <−7 kcal/mol indicate strong binding, as seen in triazolo-thiadiazole derivatives .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. For example, higher lipophilicity (logP >3) correlates with improved membrane permeability .
Q. How do substituent modifications influence the structure-activity relationship (SAR) of this compound analogs?
- Methodology :
- Systematic substitution : Introduce substituents (e.g., -Cl, -OCH, -CF) at the oxazole 4-position and measure activity changes. For example:
| Substituent | Antioxidant IC (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| -H | 45.2 | 64 |
| -Cl | 28.7 | 32 |
| -OCH | 33.5 | 48 |
- Electron density mapping : DFT calculations (e.g., Mulliken charges) identify nucleophilic/electrophilic sites, guiding rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
